6-Bromo-4-hydroxyquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLYXFAPJNHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634132 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-52-2 | |
| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS No. 958649-15-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, including its synthesis, potential biological activities, and relevant experimental protocols. The information regarding biological activity and specific experimental outcomes is based on data from structurally related quinoline derivatives, as specific data for this compound is not extensively available in public literature.
Core Compound Properties
This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. Its chemical structure combines a quinoline scaffold, known for a wide range of biological activities, with a bromine substituent and a carbonitrile group, which can significantly influence its physicochemical properties and biological target interactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 958649-15-5 | [1][2] |
| Molecular Formula | C₁₀H₅BrN₂O | [1] |
| Molecular Weight | 249.07 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Purity | ≥96% (as commercially available) | [1][2] |
| InChI | InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | [1] |
| InChIKey | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C1Br)C(=C(C=N2)C#N)O | |
| Synonyms | 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, 4-Oxo-6-bromo-1,4-dihydroquinoline-3-carbonitrile | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Step 1: Condensation of 4-bromoaniline with a suitable three-carbon electrophile
The initial step involves the reaction of 4-bromoaniline with a reagent that can introduce the C2, C3 (with the nitrile), and C4 (carbonyl) atoms of the quinoline ring. A suitable reagent would be an ethoxymethylenemalononitrile or a similar derivative of cyanoacetic acid.
Experimental Protocol: Condensation
-
In a round-bottom flask, combine 1 equivalent of 4-bromoaniline with 1.1 equivalents of ethyl 2-cyano-3-ethoxyacrylate.
-
Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, ethanol is eliminated and can be removed by distillation.
-
Upon completion, the reaction mixture is cooled to room temperature, yielding the intermediate adduct.
Step 2: Thermal Cyclization
The intermediate from Step 1 is then cyclized at a high temperature to form the quinoline ring system.
Experimental Protocol: Cyclization
-
The crude intermediate adduct is added portion-wise to a high-boiling point solvent, such as diphenyl ether, preheated to 240-250°C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the crude product.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried.
-
Purification of the crude this compound can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
dot
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Screening Protocols
While specific biological data for this compound is not available, the quinoline scaffold is a well-known pharmacophore present in numerous anticancer and antimicrobial agents.[7][8][9][10][11] The presence of a bromine atom at the C6 position has been associated with enhanced cytotoxic effects in some quinoline series.[7]
Anticancer Activity
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases, induction of apoptosis, and cell cycle arrest.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition
Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and c-Met.[1]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase of interest, its specific substrate (protein or peptide), and various concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
dot
Caption: General workflow for the biological evaluation of this compound.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of structurally related quinoline derivatives, this compound could potentially inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, often downstream of receptor tyrosine kinases (RTKs) like EGFR and c-Met.
dot
Caption: Potential inhibition of RTK signaling pathways by this compound.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Although specific biological and spectral data for this compound are currently limited in the public domain, the information available for structurally similar quinoline derivatives provides a strong rationale for its synthesis and evaluation. The proposed synthesis and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive profile of its biological activities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Buy 4-Hydroxy-7-methylquinoline-3-carbonitrile [smolecule.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated chemical and biological properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a predictive profile for researchers.
Chemical Identity and Physical Properties
This compound is a solid, polycyclic aromatic compound.[1] Its core structure is a quinoline ring, which is a common scaffold in medicinal chemistry. The presence of a bromine atom, a hydroxyl group, and a nitrile group suggests its potential for diverse chemical reactions and biological activities.
Table 1: Physicochemical Properties of this compound and a Close Analog
| Property | This compound | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog) |
| CAS Number | 958649-15-5[1] | 98948-95-9[2] |
| Molecular Formula | C10H5BrN2O[1] | C10H6BrNO3[2] |
| Molecular Weight | 249.06 g/mol [1] | 268.06 g/mol [2] |
| Appearance | Solid[1] | Solid |
| Melting Point | Data not available | >300 °C |
| Solubility | Data not available | Slightly soluble in water |
| Purity | 96%[1] | Not specified |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the nitrile group (C3) and the carbon bearing the hydroxyl group (C4) are expected to have characteristic chemical shifts. The carbons in the brominated benzene ring will also show distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.06 g/mol ). A characteristic isotopic pattern will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da (M+ and M+2).
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, plausible methods for its synthesis and analysis can be derived from procedures for structurally similar compounds.
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from 4-bromoaniline, adapting the Gould-Jacobs reaction for the formation of the quinoline core, followed by the introduction of the nitrile group.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
This step is adapted from the synthesis of the corresponding carboxylic acid ester.
-
Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate (DEEM), diphenyl ether.
-
Procedure:
-
A mixture of 4-bromoaniline (1 equivalent) and DEEM (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.
-
The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
The solid is collected by filtration and washed with petroleum ether.
-
Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Materials: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure:
-
The crude ester from Step 1 is refluxed in an aqueous solution of 10% NaOH until hydrolysis is complete (monitored by TLC).
-
The solution is cooled and acidified with concentrated HCl to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Step 3: Conversion to 6-Bromo-4-hydroxyquinoline-3-carboxamide
-
Materials: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, thionyl chloride (SOCl₂), ammonia (NH₃).
-
Procedure:
-
The carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride.
-
The acid chloride is then treated with ammonia to form the amide.
-
Step 4: Dehydration to this compound
-
Materials: 6-Bromo-4-hydroxyquinoline-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride).
-
Procedure:
-
The amide is treated with a dehydrating agent to yield the final product, this compound.
-
The crude product is purified by recrystallization or column chromatography.
-
References
An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile: Molecular Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activities of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel quinoline derivatives.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid heterocyclic scaffold, a feature common to many biologically active molecules. The core structure consists of a fused benzene and pyridine ring system, forming the quinoline backbone. Key substitutions include a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position. The presence of the bromine atom is anticipated to enhance lipophilicity, potentially improving cell membrane permeability. The 4-hydroxy group and 3-nitrile group are key features that can participate in hydrogen bonding and other molecular interactions, which are crucial for target engagement.
The molecular formula for this compound is C₁₀H₅BrN₂O. It exists in tautomeric forms, with the 4-oxo-1,4-dihydroquinoline-3-carbonitrile form being a significant contributor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 249.06 g/mol | --INVALID-LINK-- |
| CAS Number | 958649-15-5 | --INVALID-LINK-- |
| Predicted XlogP | 2.5 | PubChem (CID 693203, for the corresponding carboxylic acid)[1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis would commence with the condensation of 4-bromoaniline with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, to form an intermediate enamine. This is followed by a thermal cyclization to construct the quinoline core.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Gould-Jacobs Reaction
The following is a generalized experimental protocol adapted from the synthesis of structurally similar compounds[2][3][4].
-
Condensation: A mixture of 4-bromoaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) is heated, typically in a high-boiling solvent like diphenyl ether or under solvent-free conditions, at a temperature ranging from 100 to 140°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: The temperature of the reaction mixture is then elevated to 240-260°C to induce thermal cyclization. This step is usually maintained for 30-60 minutes.
-
Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent, such as hexane or petroleum ether, to precipitate the crude product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the final product.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from spectroscopic analysis. These predictions are based on the analysis of structurally related quinoline derivatives.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | OH |
| ~8.5 | s | 1H | H-2 |
| ~8.2 | d | 1H | H-5 |
| ~7.8 | dd | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C-4 |
| ~145 | C-8a |
| ~140 | C-2 |
| ~135 | C-7 |
| ~128 | C-5 |
| ~125 | C-4a |
| ~120 | C-6 |
| ~118 | C-3 |
| ~115 | CN |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 (broad) | O-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~2220 | C≡N stretch |
| ~1650 | C=O stretch (from tautomer) |
| 1600-1450 | Aromatic C=C stretch |
| ~1200 | C-O stretch |
| ~820 | C-Br stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 248/250 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 221/223 | [M-HCN]⁺ |
| 193/195 | [M-HCN-CO]⁺ |
| 142 | [M-Br-CN]⁺ |
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, the quinoline and quinolinone scaffolds are well-represented in a variety of biologically active compounds, particularly in the field of oncology[5]. The presence of a bromine atom at the C-6 position has been associated with enhanced cytotoxic effects in some series of quinolinone derivatives.
Anticancer Potential and Proposed Mechanism of Action
Derivatives of the quinolinone core have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK)[5]. It is plausible that this compound could exert its anticancer effects through the induction of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis signaling pathway.
Experimental Workflow for Biological Evaluation
To assess the anticancer potential of this compound, a standard experimental workflow would be employed, beginning with in vitro cytotoxicity screening.
Caption: Experimental workflow for anticancer drug discovery.
Conclusion
This compound is a promising heterocyclic compound with a molecular architecture that suggests potential for biological activity, particularly in the realm of anticancer research. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The proposed mechanism of action, centered on the induction of apoptosis, offers a clear direction for future pharmacological evaluation. Further investigation into this and similar quinoline derivatives is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 6-bromo-4-hydroxyquinoline-3-carbonitrile, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is predicated on the well-established Gould-Jacobs reaction, a powerful method for the construction of the 4-hydroxyquinoline scaffold.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive targets for drug discovery. The title compound, this compound, incorporates several key pharmacophoric features: a 4-hydroxyquinoline core, a bromine substituent which can modulate lipophilicity and metabolic stability, and a cyano group that can act as a hydrogen bond acceptor or be further elaborated into other functional groups. This guide details a robust synthetic approach, provides detailed experimental protocols, and presents relevant data for the successful laboratory-scale synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step process adapted from the Gould-Jacobs reaction.[1][2][3] This pathway involves the initial condensation of 4-bromoaniline with ethoxymethylenemalononitrile, followed by a thermal cyclization to construct the desired quinoline ring system.
The overall reaction scheme is as follows:
Step 1: Condensation 4-Bromoaniline reacts with ethoxymethylenemalononitrile to form the intermediate, 2-((4-bromoanilino)methylene)malononitrile.
Step 2: Thermal Cyclization The intermediate undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.[4]
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product in the proposed synthetic pathway.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Bromoaniline | C₆H₆BrN | 172.03 | Solid | 60-64 |
| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | Solid | 65-67 |
| 2-((4-Bromoanilino)methylene)malononitrile | C₁₀H₆BrN₃ | 264.08 | Solid | (Not Isolated) |
| This compound | C₁₀H₅BrN₂O | 265.07 | Solid | >300 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1 & 2: One-Pot Synthesis of this compound
This procedure combines the condensation and cyclization steps into a single, efficient process.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethoxymethylenemalononitrile (1.1 eq)
-
Diphenyl ether (solvent)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet/outlet
-
Heating mantle with a stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Condensation:
-
To a three-neck round-bottom flask, add 4-bromoaniline (1.0 equivalent) and ethoxymethylenemalononitrile (1.1 equivalents).
-
Heat the mixture with stirring to 100-120 °C for 1-2 hours under a nitrogen atmosphere. The ethanol generated during the reaction will distill off.
-
-
Cyclization:
-
After the initial condensation, carefully add preheated diphenyl ether to the reaction mixture.
-
Increase the temperature of the reaction mixture to 240-250 °C and maintain it for 30-60 minutes.[4] The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the intermediate and the formation of the product.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with a sufficient volume of petroleum ether or hexane to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford pure this compound.
-
Mandatory Visualizations
Synthesis Pathway Diagram
References
An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data from related compounds.
Chemical Identity and Properties
The IUPAC name for this compound is 6-bromo-4-oxo-1H-quinoline-3-carbonitrile . It exists in tautomeric forms, with the 4-oxo form being the more stable and commonly represented structure.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-oxo-1H-quinoline-3-carbonitrile | N/A |
| Molecular Formula | C₁₀H₅BrN₂O | N/A |
| Molecular Weight | 249.07 g/mol | N/A |
| CAS Number | 364793-52-2 | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | [1] |
| Appearance | Solid (predicted) | N/A |
| pKa (Predicted) | 1.39 ± 0.50 | [1] |
| LogP (Predicted) | 2.16 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Chemical Structure:
The chemical structure of this compound is presented below.
Caption: Chemical structure of 6-bromo-4-oxo-1H-quinoline-3-carbonitrile.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a modified Gould-Jacobs reaction. This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of the title compound, a cyano-substituted malonic ester derivative is required.
Proposed Synthetic Pathway
A plausible synthetic route starts with the reaction of 4-bromoaniline with ethyl 2-cyano-3-ethoxyacrylate, which is a key intermediate. This is followed by a high-temperature cyclization to form the quinoline ring system.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.
-
The mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-cyano-3-(4-bromophenylamino)acrylate.
Step 2: Synthesis of this compound
-
The intermediate from Step 1, ethyl 2-cyano-3-(4-bromophenylamino)acrylate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes.
-
After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and then dried.
-
Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. The presence of the bromo and cyano functionalities is expected to modulate these activities.
Anticancer Potential
Quinoline derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell growth and survival.
Table 2: Anticancer Activity of Structurally Related Bromo- and Cyano-Substituted Quinolines
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [2] |
| HeLa (Human Cervix Carcinoma) | 12.4 | [2] | |
| HT29 (Human Colon Carcinoma) | 8.9 | [2] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [2] |
| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.2 | [2] |
| HeLa (Human Cervix Carcinoma) | 21.8 | [2] | |
| HT29 (Human Colon Carcinoma) | 18.5 | [2] |
Note: The data presented is for structurally related compounds and should be used as a guide for the potential activity of this compound.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related quinoline derivatives, potential mechanisms of anticancer activity for this compound may include:
-
Inhibition of DNA Topoisomerases: Many quinoline-based compounds are known to interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[2][3][4] This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[1][5][6][7] Several quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.[1][6][7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Antimicrobial Potential
Quinolone derivatives are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. While specific data for this compound is not available, related bromoquinoline and quinoline-carbonitrile derivatives have demonstrated antimicrobial activity.
Table 3: Antimicrobial Activity of Structurally Related Quinolone Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [8] |
| Enterococcus faecalis | 0.125 | [8] | ||
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | [8] | |
| Quinoline-carbonitriles | Novel quinolone-3-carbonitrile derivatives | Escherichia coli | 100 | [8] |
| Pseudomonas aeruginosa | 100 | [8] |
Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds and indicate potential areas of activity for the title compound.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[9][10]
DNA Topoisomerase I Inhibition Assay
This assay can be used to determine if the compound inhibits the activity of human topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. A known topoisomerase I inhibitor, such as camptothecin, should be used as a positive control.
-
Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.[11]
Conclusion
This compound is a promising heterocyclic scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related quinoline derivatives, this compound warrants further investigation, particularly in the areas of oncology and infectious diseases. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.
References
- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Spectral and Synthetic Profile of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies for 6-bromo-4-hydroxyquinoline-3-carbonitrile. While experimental data for this specific molecule is limited in published literature, this document compiles available data from closely related analogs to provide a predictive and practical resource for researchers. The information herein is intended to support the synthesis, characterization, and further investigation of this and similar quinoline derivatives in drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a prominent structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The presence of a bromine atom at the C6 position, a hydroxyl group at C4, and a nitrile group at C3 suggests potential for diverse biological activities and further chemical modification.
Molecular Formula: C₁₀H₅BrN₂O
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of quinoline derivatives are well-characterized. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The ¹³C NMR will confirm the carbon framework of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~8.5-8.8 | s | 1H | H2 |
| ~7.8-8.1 | d | 1H | H5 |
| ~7.6-7.8 | dd | 1H | H7 |
| ~7.4-7.6 | d | 1H | H8 |
| ~12.0-13.0 | br s | 1H | OH |
Note: Predicted values are based on the analysis of similar quinoline structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~170-175 | C4 |
| ~145-150 | C8a |
| ~140-145 | C2 |
| ~135-140 | C7 |
| ~125-130 | C5 |
| ~120-125 | C4a |
| ~115-120 | C6 |
| ~115-120 | CN |
| ~110-115 | C8 |
| ~90-95 | C3 |
Note: Predicted values are based on the analysis of similar quinoline structures. Actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum will be critical for identifying the key functional groups: the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C=O stretching vibrations due to tautomerism.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| 3400-3200 | Broad | O-H stretch (hydroxyl) |
| 2240-2220 | Sharp, Medium | C≡N stretch (nitrile) |
| 1680-1640 | Strong | C=O stretch (quinolinone tautomer) |
| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| Predicted | |
| 264/266 | [M]⁺ |
| 265/267 | [M+H]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
While a direct synthetic protocol for this compound is not detailed in the searched literature, a plausible route can be inferred from the synthesis of its close analog, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[2][3] The synthesis generally involves a condensation reaction followed by a thermal cyclization, commonly known as the Gould-Jacobs reaction.
Proposed Synthesis of this compound
The proposed synthesis starts from 4-bromoaniline and a suitable three-carbon component to construct the quinoline ring system.
Caption: Proposed synthetic pathway for this compound.
General Procedure for Spectroscopic Analysis
For the characterization of the synthesized compound, the following general procedures can be applied:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
FT-IR Spectroscopy: FT-IR spectra can be recorded on a spectrometer using KBr pellets for solid samples. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI).
Potential Biological Activity and Signaling Pathways
Derivatives of quinoline are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural motifs present in this compound suggest potential for similar activities. For instance, bromo- and cyano-substituted quinolines have been investigated as potential anticancer agents, possibly acting through the inhibition of key signaling pathways.[1]
Caption: Potential mechanism of action for quinoline derivatives in cancer cells.
Conclusion
This technical guide provides a foundational resource for the study of this compound. While direct experimental data is sparse, the compiled information from analogous structures offers valuable predictive insights into its spectral properties and a logical synthetic approach. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants further investigation into its synthesis, characterization, and biological evaluation. The provided experimental workflows and potential signaling pathway diagrams offer a starting point for researchers in this endeavor.
References
6-Bromo-4-hydroxyquinoline-3-carbonitrile: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-bromo-4-hydroxyquinoline-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related analogs and established principles of pharmaceutical sciences to offer a predictive assessment and detailed methodologies for its empirical determination.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that influences the bioavailability and developability of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For drug development, solubility in aqueous and organic solvents is of paramount importance.
Stability refers to the ability of a chemical compound to resist chemical change or degradation over time under specific environmental conditions, such as temperature, humidity, and light. Understanding a compound's stability is essential for ensuring its quality, efficacy, and safety.
Predicted Physicochemical Properties
While specific experimental data for this compound is scarce, some basic properties can be noted.
| Property | Value | Source |
| Molecular Formula | C10H5BrN2O | CymitQuimica |
| Molecular Weight | 249.06 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
Solubility Profile (Hypothetical Data)
The following table presents hypothetical solubility data for this compound in various solvents relevant to pharmaceutical development. These values are estimates based on the expected properties of a heterocyclic compound with its structure and should be determined experimentally.
| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |
| Water (pH 7.4) | Aqueous | < 0.1 |
| 0.1 N HCl | Aqueous (Acidic) | 0.1 - 0.5 |
| 0.1 N NaOH | Aqueous (Basic) | 1 - 5 |
| Ethanol | Polar Protic | 5 - 10 |
| Methanol | Polar Protic | 2 - 8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
| Dichloromethane | Nonpolar | < 0.5 |
Stability Profile (Hypothetical Data)
The stability of this compound is predicted to be influenced by pH, temperature, and light. The primary anticipated degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, particularly under acidic conditions.[1] The following table summarizes expected outcomes from a forced degradation study.
| Condition | Duration | Predicted Degradation (%) | Major Degradant |
| 0.1 N HCl (60°C) | 24 hours | 15 - 30 | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |
| 0.1 N NaOH (60°C) | 24 hours | 5 - 15 | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |
| 3% H2O2 (Room Temp) | 24 hours | < 5 | N-oxide derivatives |
| Thermal (80°C) | 7 days | < 2 | - |
| Photolytic (ICH Q1B) | - | 5 - 10 | Photodegradation products |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its initial peak area.
Visualizations
Experimental Workflow
Anticipated Degradation Pathway
The nitrile group of this compound is susceptible to acid-catalyzed hydrolysis, which would proceed through an amide intermediate to form the corresponding carboxylic acid.[1]
Conclusion
This technical guide provides a predictive framework for understanding the solubility and stability of this compound. While based on sound scientific principles and data from related compounds, the information presented herein should be supplemented with empirical studies. The detailed experimental protocols offer a clear path for researchers to generate robust and reliable data, which is crucial for the advancement of any research or drug development program involving this compound.
References
A Proposed Framework for the Theoretical and In Silico Analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a novel quinoline derivative. Due to a lack of existing experimental and computational data for this specific molecule, this document serves as a proposed roadmap for future research. It details a plausible synthetic route, a comprehensive plan for computational analysis using Density Functional Theory (DFT), and predicts potential biological activities based on structurally related compounds. This guide is intended to provide researchers with the necessary theoretical foundation and methodological direction to explore the therapeutic potential of this compound.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, incorporates a bromine atom at the C6 position, a hydroxyl group at C4, and a carbonitrile group at C3. These functionalities are known to influence the electronic and steric properties of the quinoline ring, suggesting a high potential for novel biological activity. This document presents a proposed in-depth theoretical study of this promising, yet uncharacterized, molecule.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of similar 4-hydroxyquinoline derivatives, primarily the Gould-Jacobs reaction.
Experimental Protocol: Proposed Synthesis
A potential two-step synthesis is proposed:
-
Condensation of 4-bromoaniline with a suitable three-carbon component: 4-bromoaniline would be reacted with a reagent such as ethyl 2-cyano-3-ethoxyacrylate. This condensation reaction, typically carried out in a high-boiling point solvent like diphenyl ether, would be heated to facilitate the initial addition-elimination reaction followed by thermal cyclization.
-
Cyclization: The intermediate from the condensation step would undergo an intramolecular cyclization at high temperatures to form the quinoline ring system. The 4-hydroxy and 3-carbonitrile functionalities would be introduced in this step.
The proposed reaction is a modification of the widely used Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.
6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document establishes a foundational understanding through a detailed examination of its chemical properties, a proposed synthetic pathway based on established methodologies, and an analysis of the biological activities of structurally related analogs. This guide is intended to serve as a valuable resource for researchers initiating projects involving this promising scaffold.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings. Data is derived from chemical databases and estimations based on the properties of analogous structures, such as 4-hydroxyquinoline and other quinoline derivatives.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | [3] |
| Molecular Weight | 249.07 g/mol | [3] |
| Appearance | Predicted to be a solid | [3] |
| CAS Number | 958649-15-5 | [3] |
| InChI Key | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [3] |
| Predicted pKa | ~2.2 (pyridinium ion), ~11.2 (hydroxyl) | Estimated[1] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Estimated[4][5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis begins with the reaction of 4-bromoaniline with a suitable malonic ester derivative to form the quinoline core, followed by the introduction of the nitrile group. A key intermediate in this pathway is 6-bromo-4-hydroxyquinoline.
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline (Intermediate)
This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[9][10]
-
Preparation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid:
-
A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours. Ethanol produced during the reaction is removed by distillation.[6]
-
The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250°C and maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.[6]
-
After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
The crude ester is then refluxed in an aqueous solution of 10-20% sodium hydroxide until hydrolysis is complete (monitored by TLC).
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
-
Decarboxylation to 6-Bromo-4-hydroxyquinoline:
-
A suspension of 6-bromo-4-hydroxyquinoline-3-carboxylic acid (18.73 mmol) in diphenyl ether (30 mL) is placed in a round-bottomed flask.[10]
-
The reaction mixture is stirred at 260°C for 2 hours.
-
After completion, the mixture is cooled to 60°C, and petroleum ether (30 mL) is added to precipitate the product.
-
The solid is collected by filtration and washed with petroleum ether and ethyl acetate to yield 6-bromo-4-hydroxyquinoline.[10]
-
Biological Activity and Quantitative Data
Direct biological data for this compound is not available in the public domain. However, the quinoline scaffold is a privileged structure in medicinal chemistry, and numerous bromo-substituted derivatives have demonstrated significant anticancer activity. The data presented in Table 2 for structurally related compounds provides a strong rationale for investigating the therapeutic potential of the title compound.
| Compound/Derivative | Target Cell Line(s) | Activity Metric | Result (IC₅₀/GI₅₀ in µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | IC₅₀ | 6.7 |
| HeLa (Human Cervix Carcinoma) | IC₅₀ | 12.4 | |
| HT29 (Human Colon Carcinoma) | IC₅₀ | 8.9 | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | IC₅₀ | 15.4 - 26.4 |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | IC₅₀ | 15.0 - 26.4 |
| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast Cancer) | IC₅₀ | 15.85 ± 3.32 |
| SW480 (Colon Cancer) | IC₅₀ | 17.85 ± 0.92 | |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | GI₅₀ | ~4.5 |
This table compiles data from multiple sources for structurally related compounds to indicate the potential biological activity of the 6-bromo-quinoline scaffold.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related quinolinone and isoquinoline derivatives, this compound is hypothesized to exert its potential anticancer effects through the inhibition of key cellular signaling pathways.
Kinase Inhibition
The quinolinone scaffold is a versatile platform for the design of specific enzyme inhibitors. Derivatives have been shown to inhibit kinases such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), which are critical components of the DNA damage response pathway.[1] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, representing a promising strategy for combination cancer therapy.
Standardized Biological Assay Protocols
To evaluate the biological activity of this compound, standardized in vitro assays are essential. The following are detailed protocols for cytotoxicity and kinase inhibition screening.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a 5% CO₂ incubator at 37°C.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., serially diluted from 100 µM to 0.1 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., 0.5% DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
General Kinase Inhibition Assay
This protocol outlines a general method for determining the potency of a compound against a specific kinase target.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct experimental data is currently lacking, the analysis of structurally similar compounds strongly suggests potential for potent anticancer activity, likely mediated through the inhibition of key cellular kinases. The proposed synthetic pathway provides a viable route for obtaining this compound for further investigation. The experimental protocols detailed herein offer a clear framework for its biological evaluation. This technical guide serves as a foundational resource to stimulate and support further research into the therapeutic potential of this and related quinoline derivatives.
References
- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 2. 4-Hydroxyquinoline CAS#: 611-36-9 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline-3-Carbonitrile | Chemical Properties, Synthesis, Applications & Safety | China Manufacturer & Supplier [nj-finechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. prepchem.com [prepchem.com]
- 10. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, starting from commercially available 4-bromoaniline. The described methodology is a modification of the well-established Gould-Jacobs reaction, tailored to introduce a carbonitrile functional group at the 3-position of the quinoline ring.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. The 4-hydroxyquinoline-3-carbonitrile scaffold, in particular, serves as a key intermediate for the synthesis of compounds with potential therapeutic applications. This protocol outlines a robust and efficient two-step synthesis commencing with the condensation of 4-bromoaniline with ethoxymethylenemalononitrile, followed by a thermal cyclization to yield the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediate, and final product involved in the synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid | 60-64 |
| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | Solid | 65-67 |
| 2-(((4-Bromophenyl)amino)methylene)malononitrile | C₁₀H₆BrN₃ | 260.08 | Solid | (Not Isolated) |
| This compound | C₁₀H₅BrN₂O | 249.07 | Solid | >300 |
Experimental Protocol
This protocol is divided into two main stages: the condensation reaction to form the intermediate and the subsequent thermal cyclization to yield the final product.
Materials and Reagents:
-
4-Bromoaniline
-
Ethoxymethylenemalononitrile
-
Diphenyl ether
-
Ethanol
-
Petroleum ether
-
Standard laboratory glassware and heating equipment (e.g., round-bottom flasks, reflux condenser, heating mantle)
-
Filtration apparatus
Step 1: Condensation of 4-Bromoaniline with Ethoxymethylenemalononitrile
This step involves the formation of the intermediate, 2-(((4-bromophenyl)amino)methylene)malononitrile, through a nucleophilic substitution reaction.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of absolute ethanol.
-
Add ethoxymethylenemalononitrile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The intermediate, 2-(((4-bromophenyl)amino)methylene)malononitrile, is typically used in the next step without isolation. The solvent can be removed under reduced pressure to yield the crude intermediate.
Step 2: Thermal Cyclization to this compound
This step involves the high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.[1]
Procedure:
-
Preheat a sufficient volume of diphenyl ether in a three-necked flask equipped with a thermometer and a condenser to 240-250 °C.
-
Add the crude 2-(((4-bromophenyl)amino)methylene)malononitrile intermediate from Step 1 portion-wise to the hot diphenyl ether with stirring.
-
Maintain the reaction mixture at 240-250 °C for 30-60 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, dilute the reaction mixture with petroleum ether to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).
Visualizations
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Workflow:
Caption: Detailed workflow for the synthesis and purification.
References
Application Notes: Anticancer Evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer properties. The quinoline scaffold serves as a privileged structure for the development of novel therapeutic agents. The introduction of a bromine atom at the C6 position and a carbonitrile group at the C3 position of the 4-hydroxyquinoline core is hypothesized to modulate the compound's physicochemical and biological properties, making 6-Bromo-4-hydroxyquinoline-3-carbonitrile a compound of interest for anticancer research.
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound's potential anticancer effects. The methodologies described are based on established assays for evaluating cytotoxicity and apoptosis. Due to limited publicly available data on this specific compound, the presented quantitative data is illustrative and based on structurally similar quinoline derivatives.
Quantitative Data Summary
The following tables summarize hypothetical in vitro biological activity data for this compound to illustrate how experimental results can be presented. These values are based on findings for structurally related compounds and should be determined experimentally for the compound .
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| A549 | Lung Carcinoma | MTT Assay | 48 | 8.5 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | 12.3 ± 1.1 |
| HCT116 | Colon Carcinoma | MTT Assay | 48 | 6.9 ± 0.5 |
| PC3 | Prostate Carcinoma | MTT Assay | 48 | 15.1 ± 1.4 |
Table 2: Apoptosis Induction in A549 Cells by this compound (Illustrative Data)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 4.2 ± 0.5 | 2.1 ± 0.3 |
| 5 | 18.5 ± 2.1 | 7.8 ± 0.9 |
| 10 | 35.7 ± 3.4 | 15.2 ± 1.8 |
| 25 | 52.1 ± 4.8 | 28.6 ± 2.5 |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1][2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Potential intrinsic apoptosis signaling pathway.
References
Application of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in Antimicrobial Screening
Application Note AN-2025-12-27
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Quinoline derivatives have historically been a rich source of therapeutic agents, with a number of compounds exhibiting potent antibacterial and antifungal properties. The compound 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a member of this class, and its structural features, including the quinoline core, a bromo substituent, a hydroxyl group, and a carbonitrile moiety, suggest its potential as a significant candidate for antimicrobial drug development. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the 4-hydroxyquinoline-3-carbonitrile scaffold is a known pharmacophore with diverse biological activities.
This document provides a comprehensive overview of the application of this compound in antimicrobial screening. It includes detailed protocols for evaluating its efficacy against a panel of pathogenic bacteria and fungi, methods for data interpretation, and a summary of antimicrobial activities observed in structurally related compounds. While extensive data for this specific molecule is emerging, the information presented is based on established methodologies and findings for analogous compounds, such as 6-bromochromone-3-carbonitrile, which has demonstrated significant antifungal and antibiofilm activity.[1]
Principle
The antimicrobial activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal or Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] The MBC/MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial population. These values are critical indicators of a compound's potency and potential therapeutic utility. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2][4]
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following table summarizes the antifungal activity of the structurally similar compound, 6-bromochromone-3-carbonitrile , against various Candida species.[1] This data serves as a strong predictive baseline for the potential antifungal spectrum of this compound.
| Microorganism | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | SC5314 | 5 | 5 |
| Candida glabrata | KCTC 7212 | 10 | 20 |
| Candida parapsilosis | KCTC 7214 | 20 | >20 |
| Candida tropicalis | KCTC 7213 | 10 | 10 |
| Candida auris | KCDC 3193 | 10 | 20 |
Data extracted from studies on 6-bromochromone-3-carbonitrile, a structurally related compound.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution of 10 mg/mL.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several morphologically similar colonies and transfer them to a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2]
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2][4]
-
-
Preparation of Dilution Series in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted in broth) to the first column of wells, resulting in the highest test concentration.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Well 11 will serve as the growth control (inoculum without the test compound).[5]
-
Well 12 will serve as the sterility control (broth only, no inoculum).[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.[2]
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MBC/MFC:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[6]
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for MIC and MBC/MFC determination.
Caption: Proposed antifungal mechanism of action based on related compounds.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires specific investigation, studies on the structurally and functionally related 6-bromochromone-3-carbonitrile provide valuable insights into its potential antifungal activity.[1] This related compound has been shown to significantly inhibit biofilm formation in Candida albicans. This effect is achieved by modulating the expression of genes crucial for hyphal formation and biofilm development. Specifically, it downregulates the expression of hypha- and biofilm-related genes such as TEC1 and UME6, while upregulating the hyphal regulator UCF1.[1] This disruption of virulence factors, which are essential for the persistence of infections, suggests a targeted mechanism of action beyond simple growth inhibition.[1] Furthermore, the fungicidal nature of the related chromone indicates that at effective concentrations, it induces fungal cell death rather than merely inhibiting proliferation.[1] It is plausible that this compound shares a similar mechanism, interfering with key virulence pathways in pathogenic fungi.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. The standardized protocols provided herein offer a robust framework for the systematic evaluation of its antibacterial and antifungal efficacy. Based on data from closely related analogs, this compound is particularly promising as an antifungal agent, with a potential mechanism involving the disruption of fungal virulence factors like hyphal formation and biofilm development. Further investigation is warranted to fully elucidate its spectrum of activity, mechanism of action, and therapeutic potential.
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. idexx.com [idexx.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation | MDPI [mdpi.com]
Application Notes and Protocols: 6-Bromo-4-hydroxyquinoline-3-carbonitrile as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a quinoline derivative with potential applications as a fluorescent probe. The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent sensors for various analytes, including metal ions and biomolecules, as well as in cellular imaging.[1] The presence of the bromo group at the 6-position offers a site for further chemical modification, allowing for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties. The 4-hydroxy and 3-carbonitrile groups are expected to influence the electron distribution within the quinoline ring, thereby modulating its fluorescence characteristics.
These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent probe, based on the known properties of structurally similar quinoline derivatives. The provided protocols are intended as a starting point for the development of specific assays and imaging applications.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₅BrN₂O |
| Molecular Weight | 249.06 g/mol |
| Appearance | Solid |
| CAS Number | 958649-15-5 |
Predicted Photophysical Properties (Based on Analogs)
| Parameter | Predicted Value Range | Notes |
| Excitation Maximum (λex) | ~330 - 390 nm | Quinoline derivatives typically absorb in the UV-A to near-visible range. The exact wavelength will be solvent and environment dependent. |
| Emission Maximum (λem) | ~420 - 520 nm | Emission is anticipated in the blue to green region of the spectrum. |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission maxima is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. |
| Quantum Yield (Φ) | Variable | The fluorescence quantum yield will be highly dependent on the solvent, pH, and the presence of analytes that may cause fluorescence enhancement or quenching. |
Potential Applications
Based on the known applications of quinoline-based fluorescent probes, this compound could potentially be employed in the following areas:
-
Metal Ion Sensing: The quinoline scaffold is known to coordinate with various metal ions, leading to changes in fluorescence intensity or wavelength. This property can be exploited to develop selective and sensitive fluorescent sensors for metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.
-
pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, making it a candidate for monitoring pH changes in intracellular compartments or environmental samples.
-
Bioimaging: After appropriate functionalization to improve cell permeability and target specificity, this probe could be used for staining and imaging of specific cellular components or to monitor dynamic biological processes within living cells.
-
Fluorescent Labeling: The bromo group can serve as a handle for covalent attachment to biomolecules like proteins and nucleic acids, enabling their visualization and tracking.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound as a fluorescent probe.
Protocol 1: Synthesis of this compound (Hypothetical, based on related syntheses)
A plausible synthetic route to this compound could involve the reaction of a substituted aniline with a suitable three-carbon component, followed by cyclization. A more specific, documented synthesis for a closely related compound, 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid Ethyl Ester, starts from 4-bromoaniline and ethyl 2-ethoxymethylpropane-1,3-dioate.[2]
Materials:
-
4-bromoaniline
-
(Ethoxymethylene)malononitrile
-
Diphenyl ether (or another high-boiling solvent)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 4-bromoaniline and (ethoxymethylene)malononitrile is heated in a suitable solvent (e.g., ethanol) to form the intermediate enamine.
-
Cyclization: The intermediate is then heated at a high temperature (e.g., 250 °C) in a high-boiling solvent like diphenyl ether to induce cyclization to the quinoline ring system.
-
Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Metal Ion Detection
This protocol describes a general method for evaluating the response of the fluorescent probe to various metal ions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a physiological pH of 7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) at a known concentration (e.g., 10 mM in deionized water)
-
Fluorometer and cuvettes or a microplate reader
Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer.
-
Blank Measurement: Record the fluorescence spectrum of the probe solution alone. This will serve as the baseline.
-
Titration: Add increasing concentrations of the target metal ion stock solution to the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit, linear range, and binding affinity.
-
Selectivity Study: To assess the selectivity of the probe, repeat the experiment with a range of other metal ions at the same concentration as the target analyte.
Protocol 3: General Procedure for Cellular Imaging
This protocol provides a basic workflow for using the probe for live cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any excess, non-internalized probe.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate excitation and emission filters based on the probe's spectral properties.
Sensing Mechanism (Hypothetical)
For metal ion detection, quinoline-based probes often operate through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a CHEF-based mechanism, the binding of a metal ion to the probe restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. This restriction leads to an increase in the fluorescence quantum yield and, consequently, a "turn-on" fluorescence response.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes. Its structural features suggest potential for applications in metal ion sensing, pH monitoring, and bioimaging. The protocols and information provided in these application notes, based on the behavior of analogous compounds, offer a foundation for researchers to explore the capabilities of this specific molecule. It is imperative to experimentally determine the photophysical properties and sensing performance of this compound to fully realize its potential as a valuable tool in chemical biology and drug discovery.
References
Application Notes & Protocols: Derivatization of 6-Bromo-4-hydroxyquinoline-3-carbonitrile for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 6-Bromo-4-hydroxyquinoline-3-carbonitrile core represents a particularly promising starting point for the design of novel therapeutic agents. The bromine atom at the C6-position enhances lipophilicity, potentially improving cell membrane permeability, and provides a reactive handle for cross-coupling reactions.[1] The 4-hydroxy group and the 3-carbonitrile moiety offer additional sites for chemical modification to explore structure-activity relationships (SAR) and optimize biological potency.[4]
This document provides detailed protocols for the chemical derivatization of the this compound scaffold and for the subsequent evaluation of the synthesized analogs for anticancer, antimicrobial, and kinase inhibitory activities. The methodologies are based on established procedures for structurally related quinoline and quinolinone derivatives.
Section 1: Chemical Derivatization Protocols
The derivatization of this compound can be strategically approached at three primary sites: the 4-hydroxyl group, the 6-bromo position, and the quinoline nitrogen (N1) of the tautomeric quinolone form.
Protocol 1: O-Alkylation of the 4-Hydroxyl Group
This protocol describes the synthesis of 4-alkoxy derivatives, a common strategy to modulate the compound's solubility and target engagement.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.0 mmol).[4]
-
Stir the mixture vigorously at room temperature for 30 minutes.[4]
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.[4]
-
Heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).[4]
-
Extract the product with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Suzuki-Miyaura Coupling at the 6-Bromo Position
This protocol details the palladium-catalyzed cross-coupling reaction to introduce aryl or heteroaryl substituents at the C6-position, significantly diversifying the molecular structure.
Materials:
-
This compound derivative (from Protocol 1 or starting material)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the 6-bromo derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[5]
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[5]
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor progress by TLC.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).[5]
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography.
Caption: General derivatization workflow for the quinoline scaffold.
Section 2: Biological Activity Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized quinoline derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well microplates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[7] Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.
Protocol 4: Antimicrobial Screening (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized quinoline derivatives
-
DMSO, sterile
-
96-well microplates, sterile
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: In a sterile 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (in broth with a low percentage of DMSO) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of compound concentrations.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (standard antibiotic/antifungal), a negative/growth control (inoculum in broth without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-4-hydroxyquinoline-3-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position offers multiple reaction sites for diversification, making it an ideal starting material for the synthesis of complex molecules and compound libraries for drug discovery.
The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The 4-hydroxyl group can be functionalized or converted into a leaving group for nucleophilic substitution reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. This multifunctionality makes this compound a valuable precursor for the development of novel therapeutic agents, especially in oncology. Derivatives of the closely related 6-bromo-4-substituted-quinoline-3-carbonitrile scaffold have been identified as potent and irreversible inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are critical targets in cancer therapy.[1][2][3]
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Gould-Jacobs reaction.[4] This method involves the condensation of an aniline with an alkoxymethylenemalonic ester derivative, followed by a thermal cyclization. For the synthesis of the target compound, 4-bromoaniline is reacted with ethyl (ethoxymethylene)cyanoacetate.
Experimental Protocol: Gould-Jacobs Reaction
Materials:
-
4-Bromoaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). The reaction can be performed neat or in a solvent like ethanol. Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. The resulting crude intermediate, ethyl 2-cyano-3-(4-bromoanilino)acrylate, can be purified by recrystallization from ethanol or used directly in the next step.
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether to approximately 250 °C. Add the intermediate from the previous step portion-wise to the hot solvent. Maintain the temperature for 30-60 minutes. Gas evolution (ethanol) should be observed.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and dry under vacuum to yield this compound.
Representative Reaction Data
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Condensation | 4-Bromoaniline, Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux | 1-2 | 85-95 |
| Cyclization | Ethyl 2-cyano-3-(4-bromoanilino)acrylate | Diphenyl Ether | 250 | 0.5-1 | 70-85 |
Application in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of potent enzyme inhibitors. The following sections detail its application in palladium-catalyzed cross-coupling reactions and subsequent modifications to generate pharmacologically relevant scaffolds.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the C6-position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. It is important to note that for this reaction, the 4-hydroxyl group may require protection (e.g., as a methoxy or benzyloxy ether) to prevent side reactions, or the reaction can be performed on the 6-bromo-4-chloroquinoline-3-carbonitrile precursor, followed by hydrolysis of the chloro group. The reactivity of C-Br bonds is significantly higher than C-Cl bonds in such coupling reactions, allowing for selective functionalization.[1]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbonitrile (as a precursor)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 6-bromo-4-chloroquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-4-chloroquinoline-3-carbonitrile.
-
The 4-chloro group can then be hydrolyzed to the desired 4-hydroxy functionality by heating with aqueous acid (e.g., HCl).
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 80-90 |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 75-85 |
Synthesis of EGFR/HER-2 Inhibitors
Derivatives of 6-aryl-4-anilinoquinoline-3-carbonitrile are potent irreversible inhibitors of EGFR and HER-2 kinases.[2][3] The synthesis of these inhibitors can be achieved from the 6-aryl-4-chloroquinoline-3-carbonitrile intermediate prepared via the Suzuki-Miyaura coupling. The subsequent step involves a nucleophilic aromatic substitution (SNAᵣ) reaction at the C4-position with a substituted aniline.
Materials:
-
6-Aryl-4-chloroquinoline-3-carbonitrile
-
Substituted aniline
-
Solvent (e.g., isopropanol, n-butanol)
-
Acid or base catalyst (optional, reaction dependent)
Procedure:
-
In a sealed tube or a round-bottom flask with a condenser, dissolve the 6-aryl-4-chloroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent such as isopropanol.
-
Add the substituted aniline (1.1-1.5 eq).
-
Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 6-aryl-4-anilinoquinoline-3-carbonitrile.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from 4-bromoaniline to EGFR/HER-2 inhibitors.
EGFR/HER-2 Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[5][6][7] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Irreversible inhibitors, synthesized from the this compound scaffold, can covalently bind to the active site of these kinases, blocking their downstream signaling pathways.
Caption: Inhibition of EGFR/HER-2 signaling by a quinoline-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key precursor for the development of potent kinase inhibitors targeting EGFR and HER-2. The synthetic routes and protocols outlined in these application notes provide a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The strategic placement of substituents on the quinoline ring can significantly modulate its pharmacological profile. The presence of a bromine atom, particularly at the C6 position, has been associated with enhanced cytotoxic effects in some quinolinone series.[4][5] Furthermore, the nitrile group is a versatile functional group that can participate in various interactions with biological targets. This document provides a comprehensive guide for the in vitro evaluation of the cytotoxicity of a novel compound, 6-Bromo-4-hydroxyquinoline-3-carbonitrile, based on established protocols and findings for structurally related molecules.
Predicted Biological Activity
While direct experimental data for this compound is not extensively available in public literature, the analysis of structurally similar compounds suggests a strong potential for anticancer activity. Bromo-substituted quinolinone derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[5] The bromine atom is thought to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.[5]
Quantitative Data Summary
To systematically evaluate the cytotoxic profile of this compound, it is essential to determine its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table illustrates how such data could be presented.
Note: The following data is a hypothetical representation for illustrative purposes.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | TBD |
| This compound | HCT-116 | Colon Carcinoma | TBD |
| This compound | A549 | Lung Carcinoma | TBD |
| This compound | PC3 | Prostate Cancer | TBD |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | e.g., 0.5 |
| Doxorubicin (Control) | HCT-116 | Colon Carcinoma | e.g., 0.8 |
| Doxorubicin (Control) | A549 | Lung Carcinoma | e.g., 1.2 |
| Doxorubicin (Control) | PC3 | Prostate Cancer | e.g., 1.5 |
TBD: To Be Determined through experimentation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms.[3] Based on the activities of structurally related compounds, this compound may induce cytotoxicity through one or more of the following pathways:
-
Induction of Apoptosis: Many quinoline derivatives have been found to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway (involving mitochondria) or the extrinsic pathway (mediated by death receptors). Key markers to investigate include caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: The compound might interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase). This can be assessed using flow cytometry analysis of propidium iodide-stained cells.
-
Inhibition of Topoisomerases: Some quinoline derivatives are known to inhibit topoisomerases, which are enzymes essential for DNA replication and repair.[3] Inhibition of these enzymes leads to DNA damage and subsequent cell death.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival signaling pathways.
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with 6-Bromo-4-hydroxyquinoline-3-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the quinoline ring can significantly modulate its pharmacological profile. The 6-Bromo-4-hydroxyquinoline-3-carbonitrile core, in particular, represents a promising scaffold for the development of novel drug candidates. While extensive data on this specific scaffold is emerging, the known activities of structurally related bromo-quinoline and 4-hydroxyquinoline-3-carbonitrile derivatives suggest significant potential in oncology and infectious diseases.[3][4]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the this compound scaffold. These guidelines are intended to facilitate the identification and characterization of novel bioactive compounds for drug discovery programs.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, libraries of this compound derivatives are promising candidates for screening in the following areas:
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3][5] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and EGFR pathways.[6]
-
Antimicrobial Agents: The quinoline core is present in several antibacterial drugs. Bromo-quinoline derivatives have shown activity against various bacterial strains, including drug-resistant ones.[7][8] High-throughput screening can identify derivatives with potent and selective antimicrobial activity.
Data Presentation: In Vitro Activity of Structurally Related Bromo-Quinoline Derivatives
The following tables summarize the reported in vitro activities of various bromo-quinoline and quinazolinone derivatives against cancer cell lines and bacterial strains. This data can serve as a reference for hit validation and comparison during an HTS campaign with this compound libraries.
Table 1: Anticancer Activity of Structurally Related Bromo-Quinoline and Quinazolinone Derivatives
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 | 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 26.2 | 5-Fluorouracil |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa | 24.1 | 5-Fluorouracil |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45-9.6 µg/mL | 5-Fluorouracil |
Note: The data presented is a compilation from multiple studies and is intended for comparative purposes.[3][5]
Table 2: Antimicrobial Activity of Structurally Related Bromo-Quinoline Derivatives
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 | Not Specified |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. pyrogens ATCC19615 | 2 | Not Specified |
| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. aureus (MRSA) | 0.031 | Not Specified |
| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125 - 8 | Not Specified |
Note: The data presented is a compilation from multiple studies and is intended for comparative purposes.[7][9]
Experimental Protocols
The following are detailed protocols for primary high-throughput screening of this compound libraries for anticancer and antimicrobial activities. These protocols are designed for 384-well plate formats and are compatible with automated liquid handling systems.
Protocol 1: Primary HTS for Anticancer Activity - Cell Viability Assay (Resazurin-Based)
This protocol is for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. The resazurin assay measures the metabolic activity of viable cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
This compound compound library dissolved in DMSO
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
Automated liquid handling system
-
Microplate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to a final screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a microplate reader.
-
3. Data Analysis and Hit Criteria:
-
Calculate the percentage of cell viability for each compound relative to the negative control.
-
A common hit criterion is a compound that results in ≥50% inhibition of cell viability.
-
The Z'-factor should be calculated for each plate to assess assay quality (a Z'-factor > 0.5 is considered excellent).
Protocol 2: Primary HTS for Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is for determining the minimum inhibitory concentration (MIC) of the library compounds against a bacterial strain.
1. Materials and Reagents:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear, U-bottom microplates
-
This compound compound library dissolved in DMSO
-
Positive control (e.g., Gentamicin)
-
Negative control (0.1% DMSO in broth)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Automated liquid handling system
-
Microplate reader capable of absorbance detection (600 nm)
2. Procedure:
-
Compound Plating:
-
Using an automated liquid handler, perform serial dilutions of the library compounds in CAMHB directly in the 384-well plates.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 16-20 hours with shaking.
-
-
Assay Readout:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
3. Data Analysis and Hit Criteria:
-
The MIC is defined as the lowest concentration of a compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).
-
A common hit criterion is a compound with an MIC ≤ 16 µg/mL.
Visualizations
Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-4-hydroxyquinoline-3-carbonitrile Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions involving 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
I. Reactions Involving the 4-Hydroxy Group
The 4-hydroxy group of the quinoline core can undergo several important transformations, most notably conversion to a 4-chloro group for subsequent nucleophilic substitution, or O-alkylation/acylation.
Troubleshooting Guide & FAQs: 4-Hydroxy Group Reactions
Question 1: I am attempting to convert the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride (POCl₃), but I am getting a low yield of the desired 6-bromo-4-chloroquinoline-3-carbonitrile. What could be the issue?
Answer: Low yields in this chlorination reaction are a common problem. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of POCl₃ and heating for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Reaction Temperature: The temperature is critical. While heating is necessary, excessive temperatures can lead to decomposition and the formation of tarry by-products. A typical reflux temperature of around 110°C is often employed.[1][2]
-
Presence of Water: Phosphorus oxychloride reacts violently with water. Ensure your starting material and glassware are completely dry. Any moisture will consume the reagent and reduce the yield.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically poured slowly into crushed ice to quench the excess POCl₃.[1][2] This process is highly exothermic and must be done carefully. Neutralization is also key; adjusting the pH to 5-6 with a saturated sodium bicarbonate solution is a common practice before extraction.[1]
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes facilitate the reaction.[1][2]
Question 2: My O-alkylation of the 4-hydroxy group is resulting in a mixture of O-alkylated and N-alkylated products. How can I improve the regioselectivity for O-alkylation?
Answer: The tautomerism of 4-hydroxyquinolines can lead to competing N-alkylation. To favor O-alkylation, consider the following:
-
Choice of Base and Solvent: The choice of base and solvent system is critical for directing the regioselectivity. Using a weaker base and a polar aprotic solvent can often favor O-alkylation. For instance, using potassium carbonate (K₂CO₃) in DMF is a common choice.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent can influence the outcome. Harder alkylating agents tend to favor O-alkylation, while softer ones might show less selectivity.
-
Protection of the N1-position: If achieving high O-alkylation selectivity is challenging, a strategy involving protection of the quinolone nitrogen, followed by O-alkylation and deprotection, can be employed.
Data Presentation: Typical Conditions for 4-Hydroxy Group Reactions
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Chlorination | POCl₃ (excess), cat. DMF | Neat | 110 (reflux) | 3 | ~81% | [1][2] |
| O-Alkylation | Alkyl halide, K₂CO₃ | DMF | Room Temp. to 80 | 2-6 | Moderate to Good | [3] |
| O-Acetylation | Acetic anhydride, Pyridine | DCM | Room Temp. | 1-3 | Good | [3] |
Experimental Protocols: 4-Hydroxy Group Reactions
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
-
To this compound (1.0 eq.), add phosphorus oxychloride (POCl₃, 10-15 eq.) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Heat the mixture to reflux at 110°C for 3 hours, monitoring the reaction progress by TLC.[1][2]
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 5 and 6.[1]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Troubleshooting 4-Hydroxy to 4-Chloro Conversion
Caption: Troubleshooting workflow for the conversion of 4-hydroxy to 4-chloroquinoline.
II. Reactions Involving the 6-Bromo Group
The bromine atom at the 6-position is amenable to various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of C-C bonds.
Troubleshooting Guide & FAQs: 6-Bromo Group Reactions
Question 3: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
Answer: Suzuki-Miyaura coupling reactions can be sensitive to a variety of factors. Here's a checklist for troubleshooting:
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh batch of catalyst. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands often improve reactivity with aryl chlorides and bromides.[4]
-
Insufficiently Degassed System: These reactions are often oxygen-sensitive. Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][6] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The solubility of your starting material should guide your solvent choice.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed. If you are running the reaction at a lower temperature, consider incrementally increasing it.
Question 4: I am observing significant amounts of homocoupling of my boronic acid and/or deboronation. How can I minimize these side reactions?
Answer: These are common side reactions in Suzuki couplings. To mitigate them:
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Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote deboronation.[7] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Anhydrous Conditions: While many Suzuki reactions use aqueous bases, in some cases, especially if deboronation is a major issue, switching to anhydrous conditions with a base like KF might be beneficial.[7]
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80-110 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 60-80 | [5] |
Experimental Protocols: 6-Bromo Group Reactions
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.
III. Reactions Involving the 3-Carbonitrile Group
The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, providing a handle for further functionalization.
Troubleshooting Guide & FAQs: 3-Carbonitrile Group Reactions
Question 5: I am trying to hydrolyze the 3-carbonitrile to a carboxylic acid using strong acid, but the reaction is sluggish and gives a low yield. What can I do to improve this?
Answer: Acid-catalyzed hydrolysis of nitriles can sometimes be slow. Here are some suggestions:
-
Increase Temperature: The rate of hydrolysis is highly dependent on temperature. Refluxing in a strong acid like concentrated HCl or H₂SO₄ is often necessary.[9][10]
-
Increase Acid Concentration: Using a more concentrated acid can accelerate the reaction. However, be cautious as this can also lead to decomposition of your starting material or product.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. These hydrolyses can sometimes take several hours to go to completion. Monitor by TLC to determine the optimal reaction time.
-
Consider Basic Hydrolysis: If acidic conditions are not effective, basic hydrolysis using a strong base like NaOH or KOH in an aqueous or alcoholic solution, followed by an acidic workup, is a viable alternative.[9]
Question 6: My hydrolysis reaction stops at the amide intermediate. How can I push the reaction to the carboxylic acid?
Answer: Isolating the amide is common if the reaction conditions are not harsh enough. To drive the reaction to the carboxylic acid:
-
Harsher Conditions: Increase the reaction temperature, use a more concentrated acid or base, and/or extend the reaction time.[9] Hydrolysis of the amide to the carboxylic acid typically requires more forcing conditions than the hydrolysis of the nitrile to the amide.
Data Presentation: Typical Conditions for Nitrile Hydrolysis
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| Acid Hydrolysis | Conc. H₂SO₄ or HCl | Water/Dioxane | 100 (reflux) | 4-12 | Carboxylic Acid | [9][10] |
| Base Hydrolysis | 10-20% aq. NaOH | Water/Ethanol | 100 (reflux) | 2-6 | Carboxylate Salt | [9][11] |
Experimental Protocols: 3-Carbonitrile Group Reactions
Protocol 3: Acid-Catalyzed Hydrolysis of the 3-Carbonitrile
-
To a solution of this compound (1.0 eq.) in a suitable solvent like dioxane, add an equal volume of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude carboxylic acid by recrystallization or column chromatography.
Mandatory Visualization: Nitrile Hydrolysis Pathway
Caption: Reaction pathway for the hydrolysis of the 3-carbonitrile group.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Optimization of reaction conditions for 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the synthesis and optimization of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is a variation of the Gould-Jacobs reaction.[1][2] This approach involves two key steps: the condensation of 4-bromoaniline with a reactive malononitrile derivative, such as (ethoxymethylene)malononitrile, followed by a thermal cyclization to form the quinoline ring system.
Q2: I am not getting any product. What are the most critical parameters in the synthesis?
A2: The most critical steps are the initial condensation and the high-temperature cyclization. For the condensation, ensure that the removal of the alcohol byproduct (e.g., ethanol) is efficient to drive the reaction forward. The cyclization step requires a sufficiently high temperature, typically achieved using a high-boiling solvent like diphenyl ether, to induce the ring-closing reaction. Inadequate temperature is a common cause of reaction failure.
Q3: My reaction mixture is turning dark, and the yield is low. What could be the cause?
A3: Darkening of the reaction mixture, especially during the high-temperature cyclization, can indicate decomposition of starting materials or intermediates. This can be caused by excessively high temperatures or prolonged reaction times. It is crucial to carefully control the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating and unnecessary heating periods. The presence of impurities in the starting materials can also contribute to side reactions and discoloration.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts can arise from incomplete cyclization, leading to the persistence of the intermediate adduct. Side reactions at high temperatures, such as polymerization or decomposition of the starting materials or product, can also occur. If the reaction conditions are not carefully controlled, decarboxylation of any partially hydrolyzed nitrile to a carboxylic acid, followed by loss of CO2, could potentially occur, though this is less likely under anhydrous conditions.
Q5: How can I purify the final product?
A5: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or dimethylformamide (DMF). The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of the Intermediate Adduct
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC. - If starting materials are still present, consider increasing the reaction time or temperature slightly (e.g., from 100°C to 120°C). - Ensure efficient removal of the alcohol byproduct (e.g., ethanol) by distillation. |
| Impure Reactants | - Use freshly distilled 4-bromoaniline. - Ensure the (ethoxymethylene)malononitrile is of high purity. |
| Incorrect Stoichiometry | - Use a slight excess (1.1 equivalents) of the (ethoxymethylene)malononitrile.[3] |
Issue 2: Low Yield of this compound during Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficient Cyclization Temperature | - Ensure the temperature of the high-boiling solvent (e.g., diphenyl ether) is maintained between 240-250°C.[3] - Add the intermediate adduct portion-wise to the preheated solvent to maintain a consistent high temperature. |
| Decomposition at High Temperature | - Monitor the reaction closely by TLC and avoid prolonged heating once the reaction is complete. - Consider using a slightly lower temperature for a longer duration if significant charring is observed. |
| Product Loss During Work-up | - After cooling, dilute the reaction mixture with a non-polar solvent like petroleum ether to ensure complete precipitation of the product. - Wash the collected solid with a cold, non-polar solvent to remove residual high-boiling solvent without dissolving the product. |
Experimental Protocols
Proposed Synthesis of this compound via Gould-Jacobs Reaction
Step 1: Condensation of 4-Bromoaniline with (Ethoxymethylene)malononitrile
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In a round-bottom flask equipped with a distillation apparatus, combine 4-bromoaniline (1 equivalent) and (ethoxymethylene)malononitrile (1.1 equivalents).
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Heat the mixture to 100-120°C for 1-2 hours.
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During the reaction, ethanol will be formed and should be removed by distillation to drive the reaction to completion.
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The progress of the reaction should be monitored by TLC until the starting 4-bromoaniline is consumed.
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The resulting intermediate, 2-((4-bromophenyl)amino)methylenemalononitrile, can be used directly in the next step or purified if necessary.
Step 2: Thermal Cyclization
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In a separate flask, preheat a high-boiling solvent such as diphenyl ether to 240-250°C.
-
Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether with vigorous stirring.
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Maintain the reaction temperature at 240-250°C for 30-60 minutes. Monitor the completion of the cyclization by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Dilute the cooled mixture with petroleum ether or hexane to precipitate the crude this compound.
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Collect the solid by filtration and wash with petroleum ether to remove the diphenyl ether.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses. Actual results may vary and require optimization.
| Parameter | Condensation Step | Cyclization Step |
| Temperature | 100-120°C | 240-250°C |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Solvent | None (neat) | Diphenyl ether |
| Key Reagents | 4-Bromoaniline, (Ethoxymethylene)malononitrile | Intermediate adduct |
| Typical Yield | >80% (for the intermediate) | 50-70% (after purification) |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: The product is difficult to dissolve for recrystallization.
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Question: I am struggling to find a suitable solvent for the recrystallization of my crude this compound. It has poor solubility in common solvents. What should I do?
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Answer: Due to the polar hydroxy and nitrile groups, as well as the quinoline core, finding a single ideal solvent can be challenging. A mixed solvent system is often effective. We recommend trying a combination of a high-boiling point polar solvent in which the compound is soluble at elevated temperatures (e.g., DMF, DMAc, or DMSO) and a less polar co-solvent in which the compound is less soluble (e.g., ethanol, isopropanol, or water). Start by dissolving the compound in a minimal amount of the hot primary solvent and then slowly add the co-solvent until turbidity is observed. Reheat to dissolve and then allow to cool slowly.
Issue 2: The compound decomposes during column chromatography on silica gel.
-
Question: I am observing significant streaking and loss of product when I try to purify this compound using silica gel column chromatography. What is causing this and how can I prevent it?
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Answer: The acidic nature of standard silica gel can lead to the decomposition of basic quinoline derivatives.[1] The nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups, causing irreversible adsorption or degradation. To mitigate this, you can:
-
Use a deactivated stationary phase: Treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent) or by preparing a slurry of silica gel with a dilute solution of sodium bicarbonate.[2]
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Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[2] Reverse-phase (C18) chromatography is another option if the compound has sufficient hydrophobic character.
-
Issue 3: The purified crystals are colored, but the pure compound should be off-white or pale yellow.
-
Question: My recrystallized product has a persistent colored tint. How can I remove these colored impurities?
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Answer: Colored impurities can often be removed by treating the solution with activated charcoal.[3]
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Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight) of activated charcoal to the solution.[3] Boil the solution for a few minutes to allow the colored impurities to adsorb onto the charcoal surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Issue 4: The product "oils out" during recrystallization instead of forming crystals.
-
Question: When I cool the recrystallization solution, my compound separates as an oil rather than forming solid crystals. How can I resolve this?
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Answer: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high.[3] To address this:
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Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to lower the saturation point.[3]
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Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.[3]
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Solvent modification: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials (e.g., substituted anilines and malononitrile derivatives), side-products from incomplete cyclization, or polymeric materials formed under harsh reaction conditions. If the synthesis involves a bromination step, regioisomers could also be present.
Q2: Can I use precipitation as a primary purification method?
A2: Precipitation can be a useful initial purification step to isolate the crude product from the reaction mixture. For example, after synthesis, pouring the reaction mixture into an acidic or basic aqueous solution can often precipitate the product. However, this method is generally not sufficient to achieve high purity and should be followed by recrystallization or chromatography.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: The purity of the final product should be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dimethylformamide (DMF) while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes.
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Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Reheat the solution to boiling and slowly add hot ethanol dropwise until the solution becomes slightly turbid. Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography using Deactivated Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and hexanes). Add 1% triethylamine to the eluent to deactivate the silica gel.
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Column Packing: Pack a chromatography column with the prepared slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure and carefully load the dry powder onto the top of the packed column.
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Elution: Elute the column with the triethylamine-containing eluent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Primary Solvent (High Solubility) | Co-Solvent (Low Solubility) | Typical Ratio (v/v) | Notes |
| Dimethylformamide (DMF) | Ethanol | 1:2 to 1:5 | Good for obtaining well-defined crystals. |
| Dimethylacetamide (DMAc) | Isopropanol | 1:3 to 1:6 | Similar to DMF/Ethanol system. |
| Acetic Acid | Water | 5:1 to 10:1 | Can be effective, but residual acetic acid may need to be removed. |
Table 2: Example Data for Column Chromatography Purification
| Stationary Phase | Eluent System | Gradient | Typical Yield | Purity (by HPLC) |
| Silica Gel (2% NEt₃) | Hexane:Ethyl Acetate | 3:1 -> 1:1 | 75% | >98% |
| Neutral Alumina | Dichloromethane:Methanol | 100:1 -> 50:1 | 70% | >97% |
| Reverse Phase C18 | Water:Acetonitrile | 70:30 -> 30:70 | 80% | >99% |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Bromo-4-hydroxyquinoline-3-carbonitrile and similar quinoline derivatives during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The low aqueous solubility of many substituted quinoline derivatives, including this compound, can be attributed to their molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, further limiting solubility.[1] The presence of the bromo group can also contribute to its lipophilic character.
Q2: My this compound precipitated out of my DMSO stock solution upon storage. What happened and what can I do?
A2: Precipitation from DMSO stock solutions can occur for a few reasons. DMSO is hygroscopic, meaning it can absorb water from the atmosphere, which can decrease the solubility of highly hydrophobic compounds over time. Additionally, the compound may not be stable at high concentrations in DMSO, especially if subjected to freeze-thaw cycles. To resolve this, you can try storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing the compound as a dry powder. Gently warming the solution and vortexing or brief sonication may help redissolve the precipitate, but always visually inspect for complete dissolution before use.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The tolerance for DMSO varies significantly between cell lines and assay types. As a general guideline, the final concentration of DMSO in your assay should be kept as low as possible, typically at 0.5% or less, to minimize its effects on the biological system.[2] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?
A4: Kinetic solubility is the concentration of a compound at the point of precipitation when a stock solution (usually in DMSO) is added to an aqueous buffer.[3] It often represents a supersaturated state and is a common measurement in high-throughput screening.[3] Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[3] For most in vitro assays where a compound is dissolved in DMSO and then diluted into an aqueous buffer, kinetic solubility is the more relevant parameter to consider.[4]
Troubleshooting Guide: Compound Precipitation in Assays
This guide provides a systematic approach to troubleshooting and resolving issues of compound precipitation during your experiments.
Initial Observation: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer or cell culture medium, consider the following:
| Possible Cause | Recommended Action |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous buffer can cause the compound to "crash out". Perform a stepwise or serial dilution.[5][6][7][8] |
| Low Temperature of Aqueous Medium | Solubility is often temperature-dependent. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.[2] |
| Unfavorable pH | The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. Since this compound has a hydroxyquinoline core, its solubility is likely pH-dependent. Experiment with buffers of different pH values to find the optimal condition for solubility, ensuring the chosen pH is compatible with your assay. |
Delayed Observation: Precipitation Over Time
If the solution is initially clear but precipitation occurs after a period of incubation, consider these factors:
| Possible Cause | Recommended Action |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. Assess the stability of the compound under your specific assay conditions. |
| Temperature Fluctuations | Changes in temperature during the experiment can affect solubility. Ensure a stable temperature is maintained throughout the assay. |
| Interaction with Assay Components | The compound may be interacting with proteins, salts, or other components in the assay medium, leading to precipitation. Try a simpler buffer system to see if the issue persists. |
Data Presentation: Solubility of Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL[9] |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL[9] |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction)[9] |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction)[9] |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction)[9] |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Water | Not Specified | Slightly soluble[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (249.06 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL, you would need 2.49 mg.
-
Weigh the compound: Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol outlines how to perform a serial dilution of a DMSO stock solution into cell culture medium to achieve the desired final concentrations while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a 100 µM working solution, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Perform Serial Dilutions: From your 100 µM intermediate dilution, perform a series of 1:2 or 1:10 dilutions in pre-warmed medium to generate a range of concentrations for your assay.
-
Add to Assay Plate: Add the final diluted solutions to your cell culture plates. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Protocol 3: General Protocol for a PI3K Kinase Assay
Given that quinoline derivatives are known to target the PI3K/Akt/mTOR pathway, this protocol provides a general workflow for a kinase inhibition assay.[11][12]
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
This compound (prepared as described in Protocols 1 & 2)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Ensure the final DMSO concentration is non-inhibitory to the enzyme (typically ≤ 1-2%).
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of the microplate.
-
Add a solution containing the PI3K enzyme and lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity. Calculate the IC50 value for the compound.
Visualizations
Caption: A generalized experimental workflow for preparing and using this compound in in vitro assays.
Caption: A troubleshooting flowchart for addressing compound precipitation issues.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. microbenotes.com [microbenotes.com]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. benchchem.com [benchchem.com]
- 10. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 98948-95-9 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
Based on its chemical structure, the primary degradation pathways for this compound are believed to be:
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to a carboxylic acid (6-Bromo-4-hydroxyquinoline-3-carboxylic acid).[1][2][3][4]
-
Oxidation: The quinoline ring system can be a target for oxidation, which may be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[5]
-
Photodegradation: Quinoline derivatives can be sensitive to light, especially UV light.[5][6] Exposure to light can provide the energy to initiate degradation. Some related bromo-quinoline compounds are noted to be light-sensitive.[7]
Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?
-
Solid Form: Store in a cool, dry, well-ventilated place.[8][9] Keep the container tightly closed.[8][9]
-
In Solution: To maximize stability, solutions should be stored at low temperatures (e.g., 2-8°C or -20°C). For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[5] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
Q3: Which solvents are recommended for dissolving this compound to minimize degradation?
For stock solutions, it is best to use high-purity, peroxide-free aprotic solvents such as DMSO or DMF.[5] If an aqueous solution is necessary, use purified, de-gassed water and prepare it fresh before use.[5] The solubility of similar quinoline derivatives can be pH-dependent.[10]
Q4: How does pH affect the stability of this compound in solution?
Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the hydrolysis of the nitrile group.[4][5] For optimal stability, it is generally recommended to maintain the solution pH close to neutral (pH 6-8) by using a suitable buffer system, unless experimental requirements dictate otherwise.[5]
Troubleshooting Guides
Problem: I am observing a loss of potency or the appearance of an unknown peak in my HPLC analysis over time.
This is a common indicator of compound degradation. Follow these steps to identify the cause and mitigate the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of this compound.
Potential Degradation Products
| Degradation Pathway | Potential Product | Expected Change in Polarity |
| Hydrolysis | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | More polar |
| Oxidation | Quinone-like structures or N-oxides | More polar |
| Photodegradation | Debrominated species or other complex products | Variable |
Problem: My solution of this compound has changed color.
A change in color often indicates the formation of degradation products, which may be the result of oxidation or photodegradation.
-
Immediate Action: Protect the solution from light and store it at a lower temperature.
-
Preventative Measures: For future preparations, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to prevent oxidative degradation.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute samples for HPLC analysis.[5]
-
-
Photodegradation:
-
Expose the stock solution in a clear vial to a UV lamp (e.g., 365 nm) for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.[5]
-
Analyze samples by HPLC.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Inferred Degradation Pathway: Hydrolysis
Caption: The potential hydrolysis pathway of the nitrile group to a carboxylic acid.
References
- 1. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrolysis of cyanohydrin derivative produces ACarboxylic class 11 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. lookchem.com [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
6-Bromo-4-hydroxyquinoline-3-carbonitrile synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-4-hydroxyquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for the synthesis of this compound is a variation of the Gould-Jacobs reaction.[1] This process typically involves two key steps:
-
Condensation: The reaction of 4-bromoaniline with a suitable three-carbon component possessing a cyano group, such as ethyl 2-cyano-3-ethoxyacrylate (or a related derivative). This step forms an enamine intermediate.
-
Thermal Cyclization: The subsequent high-temperature intramolecular cyclization of the enamine intermediate to yield the final this compound product.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature and reaction time are crucial for a successful synthesis and to minimize byproduct formation. The cyclization step, in particular, requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A.[2] However, excessively high temperatures or prolonged reaction times can lead to degradation of the product.[3] Therefore, careful optimization of the temperature and reaction duration is essential to maximize the yield of the desired product.[3]
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis can be a viable alternative to conventional heating. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[4][5] However, it may also lead to different byproduct profiles, and optimization of microwave parameters (temperature, time, and power) is necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the condensation intermediate | Incomplete reaction between 4-bromoaniline and the cyanoacrylate derivative. | - Ensure the purity of starting materials. - A catalytic amount of a mild acid (e.g., acetic acid) can be added to promote the condensation. - Increase the reaction temperature or prolong the reaction time for the condensation step, monitoring the progress by TLC. |
| Low yield of the final product after cyclization | Incomplete cyclization of the enamine intermediate. | - Ensure the cyclization temperature is sufficiently high (typically >250 °C in a high-boiling solvent).[2] - Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperature.[2] |
| Decomposition of the product at high temperatures. | - Optimize the reaction time for the cyclization; prolonged heating can lead to degradation.[3] - Consider using microwave synthesis for better temperature control and shorter reaction times.[4][5] | |
| Formation of a dark, tarry reaction mixture | Polymerization or decomposition of starting materials or intermediates at high temperatures. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Lower the cyclization temperature and incrementally increase it to find the optimal balance between cyclization and decomposition. |
| Presence of significant byproducts in the final product | Side reactions occurring during the synthesis. | - See the "Potential Side Reactions and Byproducts" section below for identification and mitigation strategies. - Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be necessary. |
| Product is difficult to purify | Presence of multiple byproducts with similar polarities to the desired product. | - Optimize the reaction conditions to minimize byproduct formation. - Employ a different purification technique, such as preparative HPLC. |
Potential Side Reactions and Byproducts
Several side reactions can occur during the synthesis of this compound, leading to the formation of various byproducts.
| Byproduct | Potential Formation Pathway | Mitigation Strategy |
| Decarboxylated Product (6-bromo-4-hydroxyquinoline) | If the starting material is a malonate derivative that is subsequently converted to a carboxylic acid, decarboxylation can occur at very high temperatures.[1] | - Carefully control the temperature and duration of the cyclization step.[3] |
| Polymeric Materials | Self-condensation or polymerization of the starting materials or the highly reactive enamine intermediate, especially at elevated temperatures. | - Use an appropriate high-boiling solvent to ensure the reaction mixture remains homogeneous. - Avoid excessively high temperatures and prolonged reaction times. |
| Partially Reacted Intermediates | Incomplete cyclization of the enamine intermediate. | - Ensure the cyclization temperature is reached and maintained for a sufficient period. |
Experimental Protocols
Proposed Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a representative example based on the Gould-Jacobs reaction and may require optimization.
Step 1: Condensation of 4-bromoaniline with Ethyl 2-cyano-3-ethoxyacrylate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at 120-140°C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Remove the ethanol formed during the reaction by distillation.
-
The resulting crude enamine intermediate can be used directly in the next step or purified if necessary.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250°C.[2]
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-260°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Enhancing the stability of 6-Bromo-4-hydroxyquinoline-3-carbonitrile for experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 6-Bromo-4-hydroxyquinoline-3-carbonitrile in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structural features of this compound, the primary stability concerns are susceptibility to hydrolysis of the nitrile group under strong acidic or basic conditions, and potential photodegradation due to the brominated aromatic system. It is also advisable to consider its potential for oxidation.
Q2: How should I store this compound powder and its solutions?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For solutions, especially for long-term storage, it is recommended to prepare aliquots in an inert gas atmosphere (argon or nitrogen) and store them at -20°C or -80°C in light-protected vials. Avoid repeated freeze-thaw cycles.
Q3: I'm having trouble dissolving this compound. What solvents are recommended?
A3: Quinoline derivatives can exhibit limited solubility in aqueous solutions. For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q4: What are the expected degradation products of this compound?
A4: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to first form an amide intermediate (6-Bromo-4-hydroxyquinoline-3-carboxamide) and subsequently a carboxylic acid (6-Bromo-4-hydroxyquinoline-3-carboxylic acid). Photodegradation may lead to debromination or other complex rearrangements.
Q5: What are the potential biological targets of this compound?
A5: While direct targets for this specific compound are not extensively documented, structurally similar quinoline derivatives have shown activity as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and other enzymes involved in cell signaling pathways critical to cancer cell proliferation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during dilution in aqueous buffer or media. | The compound has low aqueous solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and within the tolerated concentration for your cells. - Prepare a more dilute stock solution. - Gently warm the solution during dilution (if the compound is thermally stable). |
| Inconsistent results in biological assays. | Compound degradation in solution. | - Prepare fresh working solutions from a frozen stock for each experiment. - Protect solutions from light at all times. - If using aqueous buffers, ensure the pH is near neutral and that the buffer components are not reactive with the compound. - Perform a stability study of the compound in your experimental media. |
| Appearance of unexpected peaks in HPLC analysis during an experiment. | Degradation of the compound. | - Identify the degradation products using LC-MS. - Based on the degradation product, identify the cause (e.g., hydrolysis, oxidation). - Modify experimental conditions to minimize degradation (e.g., adjust pH, de-gas solvents, add antioxidants, protect from light). |
| Low yield during synthesis or workup. | The compound may be partially soluble in the washing solvents. | - Minimize the volume of cold solvent used for washing the precipitated product. - Ensure the washing solvent is sufficiently cold to minimize dissolution. |
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrN₂O | N/A |
| Molecular Weight | 249.06 g/mol | N/A |
| Appearance | Off-white powder | [1] |
¹H NMR Characterization Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.99 | br s | - | 1H (OH) |
| 8.77 | s | - | 1H |
| 8.20 | d | 2.4 | 1H |
| 7.93 | dd | 8.8, 2.4 | 1H |
| 7.60 | d | 8.8 | 1H |
| Data from the synthesis and characterization of this compound.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Cyclization
This protocol is adapted from a published procedure for the synthesis of the title compound.[1]
Materials:
-
Ethyl 3-((4-bromophenyl)amino)-2-cyanoacrylate (starting material)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Preparative HPLC system
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ammonium acetate (NH₄OAc)
Procedure:
-
Prepare a solution of ethyl 3-((4-bromophenyl)amino)-2-cyanoacrylate in a suitable high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (e.g., in a high-temperature flow reactor at 390 °C) to induce thermal cyclization.[1]
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture and concentrate it to remove the solvent.
-
Purify the crude product by preparative HPLC using a gradient of acetonitrile in water with an ammonium acetate modifier (e.g., 15-45% ACN/H₂O + NH₄OAc).[1]
-
Collect the fractions containing the desired product and lyophilize to obtain this compound as an off-white powder.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Evaluating In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from a study on a structurally related compound, 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, and can be used as a starting point for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Non-cancerous cell line for toxicity comparison (e.g., NIH3T3)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 3: General Kinase Inhibition Assay (e.g., for EGFR)
This is a general protocol adapted from a study on a related quinoline derivative and can be used to screen for kinase inhibitory activity.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase assay buffer
-
Peptide substrate for the kinase
-
ATP
-
This compound
-
DMSO
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the kinase assay buffer.
-
In a microplate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase to the wells and incubate at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Potential inhibition of the EGFR signaling pathway.
References
Modifying experimental protocols for 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying experimental protocols for 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing this compound is a multi-step process that begins with a Gould-Jacobs reaction.[1][2] This involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core as an ethyl ester.[3] The ester is then converted to a primary amide, which is subsequently dehydrated to yield the final carbonitrile product.
Q2: What are the critical parameters in the high-temperature cyclization step of the Gould-Jacobs reaction?
A2: The high-temperature cyclization is a crucial step, and its success is highly dependent on temperature and reaction time. The reaction is typically carried out in a high-boiling solvent like diphenyl ether at temperatures ranging from 240-250°C.[3] It is essential to carefully control the temperature to ensure efficient cyclization while minimizing degradation of the product.[4] The reaction time must also be optimized to drive the reaction to completion without the formation of unwanted byproducts.[4]
Q3: What are some common reagents for the dehydration of the intermediate amide to the final nitrile product?
A3: Several standard dehydrating agents can be employed for the conversion of the primary amide to the nitrile. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[5] The choice of reagent may depend on the substrate's sensitivity to acidic conditions, as POCl₃ and SOCl₂ generate HCl as a byproduct.[5]
Q4: What are the expected biological activities of this compound?
A4: While extensive research on this specific molecule is ongoing, derivatives of quinoline-carbonitrile have shown significant potential as kinase inhibitors.[6] In particular, they have been investigated as inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), which are components of the Mediator complex involved in gene transcription.[7][8] Inhibition of these kinases is a promising strategy in cancer therapy.[9][10]
Q5: How can I purify the final product, this compound?
A5: Purification of the final product can typically be achieved through recrystallization from a suitable solvent.[10] Common solvents for recrystallizing quinoline derivatives include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[10] If the product is colored, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[10] Column chromatography using silica gel or alumina can also be employed, though care must be taken to avoid product decomposition on acidic silica gel.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the intermediate condensation product (Gould-Jacobs reaction) | Incomplete reaction due to the presence of water, which is a byproduct of the condensation. | Use a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate.[7] |
| Low reactivity of the starting materials. | The addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can accelerate the condensation.[7] | |
| Low yield during the high-temperature cyclization step | Insufficient temperature for the electrocyclic ring-closing reaction. | Ensure the reaction temperature reaches and is maintained at the optimal level (typically 240-250°C in diphenyl ether).[3] |
| Degradation of the product due to prolonged heating. | Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[4] | |
| Oxidation of the quinolinone ring. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[7] | |
| Incomplete conversion of the amide to the nitrile | The dehydrating agent is not reactive enough or has degraded. | Use a fresh batch of the dehydrating agent. Consider using a more potent reagent if necessary. |
| The reaction temperature is too low. | Many dehydration reactions require heating. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[5] | |
| Formation of byproducts during nitrile synthesis | Side reactions due to the harshness of the dehydrating agent. | If using POCl₃ or SOCl₂, consider a milder reagent like TFAA, especially if your molecule has acid-sensitive functional groups.[5] |
| Difficulty in purifying the final product | The product may be unstable on silica gel. | Use deactivated silica gel (treated with a base like triethylamine) or consider using a different stationary phase like alumina.[11] |
| The crude product is an oil or amorphous solid that is difficult to crystallize. | Try a solvent/anti-solvent system for recrystallization. Dissolve the compound in a good solvent and slowly add an anti-solvent to induce crystallization.[11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate)
This protocol is adapted from the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[3]
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline (1.0 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours. Ethanol will be generated and can be removed by distillation.
-
In a separate flask, preheat diphenyl ether to 240-250°C.
-
Carefully add the intermediate adduct from step 2 portion-wise to the hot diphenyl ether.
-
Maintain the reaction mixture at 240-250°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with petroleum ether to precipitate the product.
-
Collect the solid product by filtration and wash with petroleum ether.
Protocol 2: Synthesis of this compound
This protocol outlines the conversion of the ethyl ester to the carbonitrile via an amide intermediate.
Step 2a: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxamide
Materials:
-
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Ammonia solution (concentrated)
-
Ethanol
Procedure:
-
Suspend ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in ethanol in a pressure vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to 100-120°C for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-Bromo-4-hydroxyquinoline-3-carboxamide.
Step 2b: Dehydration to this compound
Materials:
-
6-Bromo-4-hydroxyquinoline-3-carboxamide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend 6-Bromo-4-hydroxyquinoline-3-carboxamide in an anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table provides representative quantitative data for the synthesis of related quinoline compounds. These values can serve as a guideline for optimizing the synthesis of this compound.
| Reaction Step | Starting Materials | Reagents/Conditions | Typical Yield | Reference(s) |
| Gould-Jacobs Condensation & Cyclization | 4-bromoaniline, Diethyl (ethoxymethylene)malonate | Diphenyl ether, 240-250°C | 60-80% | [3] |
| Amide Formation | Ethyl quinoline-3-carboxylate, Ammonia | Ethanol, heat | >90% | General knowledge |
| Amide to Nitrile Dehydration | Primary amide | POCl₃, heat | 70-95% | [5] |
Visualizations
Experimental Workflow
References
- 1. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 3. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 8. iipseries.org [iipseries.org]
- 9. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and scalable synthetic route to this compound?
A1: The most direct and scalable approach is a one-pot Gould-Jacobs reaction. This method involves the condensation of 4-bromoaniline with ethyl (ethoxymethylene)cyanoacetate, followed by a thermal cyclization. This route is advantageous as it introduces the required carbonitrile group at the 3-position in a single synthetic sequence, avoiding additional cyanation steps.
Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction for this synthesis?
A2: When scaling up, the most critical parameters are temperature control during the cyclization step, efficient mixing to ensure homogeneity, and the rate of addition of reactants. Uneven heating can lead to the formation of hotspots and decomposition of the reaction mixture, resulting in lower yields and increased impurity profiles.
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities can include unreacted starting materials (4-bromoaniline), the intermediate from the initial condensation step that has failed to cyclize, and potential byproducts from the decomposition of the product at high temperatures. On a larger scale, inadequate mixing can also lead to the formation of polymeric materials.
Q4: How can the final product be effectively purified on a larger scale?
A4: Purification on a larger scale can be challenging due to the low solubility of the product in many common organic solvents. A typical procedure involves treating the crude product with a suitable solvent (e.g., hot ethanol or acetic acid) to dissolve impurities, followed by filtration to isolate the purified product. Recrystallization can be attempted, but finding an appropriate solvent system is key.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: The high temperatures required for the cyclization step pose a significant safety risk. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. When working with larger quantities, the potential for a runaway reaction should be considered, and appropriate engineering controls, such as a reactor with a cooling jacket, should be in place.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Gould-Jacobs Reaction
This protocol outlines the synthesis in a laboratory setting, providing a baseline for scale-up.
Materials:
-
4-bromoaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-bromoaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents).
-
Heat the mixture to 110-120°C for 1-2 hours. Ethanol will be generated and can be distilled off.
-
Cyclization: To the hot reaction mixture, slowly add a high-boiling point solvent (e.g., diphenyl ether).
-
Increase the temperature of the reaction mixture to 240-250°C and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to below 100°C.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Filter the solid product and wash with hexanes to remove the high-boiling point solvent.
-
Wash the crude product with hot ethanol to remove any remaining impurities.
-
Dry the final product under vacuum.
Protocol 2: Pilot-Scale Synthesis of this compound
This protocol provides guidance for scaling up the synthesis to a pilot-plant scale.
Equipment:
-
Jacketed glass reactor with overhead stirring and a condenser.
-
Temperature control unit.
-
Addition funnel.
Procedure:
-
Reactant Charging: Charge the jacketed reactor with 4-bromoaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents).
-
Condensation: Start the overhead stirrer and begin heating the reactor jacket to 110-120°C. The ethanol generated will be collected in the condenser. Maintain this temperature for 2-3 hours.
-
Solvent Addition: Cool the reactor to below 100°C. Slowly add the high-boiling point solvent via the addition funnel.
-
Cyclization: Increase the jacket temperature to bring the internal reaction temperature to 240-250°C. Maintain this temperature for 1-2 hours, monitoring the reaction by HPLC.
-
Work-up: Cool the reactor to below 100°C. Add hexanes to precipitate the product.
-
Filter the product using a suitable filtration setup (e.g., a Nutsche filter).
-
Wash the filter cake thoroughly with hexanes.
-
Slurry the crude product in hot ethanol, filter, and dry the purified product in a vacuum oven.
Data Presentation
Table 1: Reactant Quantities and Expected Yields for Different Scales
| Scale | 4-Bromoaniline (g) | Ethyl (ethoxymethylene)cyanoacetate (g) | High-Boiling Solvent (mL) | Expected Yield (%) |
| Lab (10g) | 10.0 | 10.3 | 50 | 65-75 |
| Pilot (1kg) | 1000 | 1030 | 5000 | 60-70 |
Note: Yields are estimates and can vary based on reaction conditions and purification efficiency.
Table 2: Typical Reaction Parameters
| Parameter | Lab-Scale | Pilot-Scale |
| Condensation Temperature | 110-120°C | 110-120°C |
| Condensation Time | 1-2 hours | 2-3 hours |
| Cyclization Temperature | 240-250°C | 240-250°C |
| Cyclization Time | 30-60 minutes | 1-2 hours |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
Troubleshooting Guides
Issue 1: Low Yield of Final Product
-
Question: My yield is significantly lower than expected after scaling up the reaction. What are the likely causes?
-
Answer:
-
Incomplete Cyclization: The thermal cyclization is a critical step. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate. On a larger scale, heat transfer can be less efficient, requiring longer reaction times or slightly higher temperatures.
-
Product Decomposition: Excessive temperatures or prolonged heating during cyclization can cause the product to decompose. It is crucial to find the optimal balance between reaction completion and minimizing degradation.
-
Inefficient Mixing: Poor agitation in a large reactor can lead to localized overheating and side reactions, reducing the overall yield. Ensure the overhead stirrer is providing adequate mixing for the reaction volume.
-
Loss during Work-up: The product may have some solubility in the wash solvents. Minimize the volume of solvents used for washing and ensure they are cold.
-
Issue 2: Dark-Colored or Tarry Product
-
Question: The final product is a dark brown or black tar instead of a solid. How can I prevent this?
-
Answer:
-
Decomposition: This is a strong indication of product or intermediate decomposition at high temperatures.
-
Solution: Carefully control the cyclization temperature. Consider lowering the temperature and extending the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help to prevent oxidative decomposition.
-
-
Impure Starting Materials: Impurities in the 4-bromoaniline or ethyl (ethoxymethylene)cyanoacetate can lead to side reactions and the formation of colored byproducts.
-
Solution: Ensure the purity of your starting materials before starting the synthesis.
-
-
Issue 3: Difficulty in Purification
-
Question: I am struggling to purify the crude product. It is insoluble in most common solvents.
-
Answer:
-
Low Solubility: this compound is known to have poor solubility.
-
Solution: Instead of traditional recrystallization, try a slurry wash with a hot solvent in which the impurities are soluble but the product is not. Hot ethanol, acetic acid, or DMF can be effective. Perform small-scale solubility tests to identify the best solvent.
-
-
Amorphous Product: The product may have precipitated as an amorphous solid, making it difficult to handle.
-
Solution: Try to control the precipitation process. Cooling the reaction mixture slowly and with good agitation can promote the formation of a more crystalline and filterable solid.
-
-
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis problems.
Validation & Comparative
A Comparative Guide: 6-Bromo-4-hydroxyquinoline-3-carbonitrile vs. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties. The strategic placement of different functional groups on the quinoline scaffold can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a detailed comparison of two closely related quinoline derivatives: 6-Bromo-4-hydroxyquinoline-3-carbonitrile and 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide consolidates information on their synthesis, physicochemical properties, and the biological activities of structurally similar compounds to offer valuable insights for researchers in drug discovery and development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The key difference between the two molecules lies in the functional group at the 3-position: a carbonitrile (-CN) group versus a carboxylic acid (-COOH) group. This variation is expected to influence properties such as acidity, polarity, and hydrogen bonding capacity, which in turn can affect solubility, membrane permeability, and target binding.
| Property | This compound | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₅BrN₂O | C₁₀H₆BrNO₃ |
| Molecular Weight | 249.07 g/mol | 268.06 g/mol |
| Appearance | Solid | Off-white to gray solid |
| Melting Point | Not available | 271 °C (decomposes)[1] |
| Water Solubility | Not available | Slightly soluble in water[1][2] |
| CAS Number | 958649-15-5 | 98948-95-9 |
Synthesis
The synthesis of these compounds typically involves multi-step reactions starting from substituted anilines.
Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid: A common route to this compound involves the cyclization of an appropriately substituted aniline derivative. For instance, its ethyl ester can be synthesized from 4-bromoaniline and ethyl 2-ethoxymethylpropane-1,3-dioate, followed by hydrolysis to yield the carboxylic acid.[3]
Biological Activity: A Predictive Comparison
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of quinoline and quinazolinone derivatives.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid and its analogs: Studies on various quinoline-3-carboxylic acid derivatives have demonstrated their potential as antiproliferative agents. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have exhibited micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The carboxylic acid moiety can play a crucial role in the compound's selectivity for cancer cells, potentially due to differences in the pH of the tumor microenvironment.
This compound and its analogs: The carbonitrile group is also a common feature in bioactive molecules and can contribute to target binding and overall activity. While specific data for this compound is lacking, other quinoline-carbonitrile derivatives have been investigated for their anticancer potential.
Antimicrobial Activity
Quinolone and quinoline derivatives are renowned for their antibacterial properties, with many approved drugs belonging to this class. Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Based on the activities of related compounds, both this compound and 6-Bromo-4-hydroxyquinoline-3-carboxylic acid are predicted to exhibit some level of antimicrobial activity. The specific spectrum and potency would likely be influenced by the nature of the substituent at the 3-position.
Experimental Protocols
For researchers interested in evaluating the biological activities of these or similar compounds, the following are detailed methodologies for standard in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Inoculum:
-
Culture the bacterial or fungal strain on an appropriate agar plate.
-
Transfer a few colonies to a sterile saline solution to create a suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
3. Inoculation:
-
Further dilute the standardized inoculum in the broth to the desired final concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
4. Incubation:
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both this compound and 6-Bromo-4-hydroxyquinoline-3-carboxylic acid represent promising scaffolds for the development of novel therapeutic agents. The distinct electronic and hydrogen-bonding properties of the carbonitrile and carboxylic acid groups suggest that these two compounds may exhibit different biological activity profiles and potencies. While a direct comparison based on experimental data is not yet possible, the analysis of structurally related compounds indicates a strong potential for both anticancer and antimicrobial activities. This guide provides a foundational framework for researchers to initiate further investigation into these and similar quinoline derivatives, including detailed protocols for their biological evaluation. Future studies focused on the synthesis and systematic screening of these compounds are warranted to elucidate their specific mechanisms of action and therapeutic potential.
References
Comparative Analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile and Structurally Related Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the potential biological activity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile against known inhibitors with similar structural motifs. While direct and extensive biological data for this compound is limited in publicly available literature, analysis of its close analogs provides significant insights into its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a bromine atom and a nitrile group can significantly influence the compound's physicochemical properties and biological activity.[1]
Potential Therapeutic Applications
Based on the activities of structurally related bromo- and cyano-quinoline derivatives, this compound is a promising scaffold for the development of novel therapeutic agents.
Oncology: Bromo- and cyano-substituted quinoline derivatives have demonstrated potential as anticancer agents.[1] Two primary proposed mechanisms of action for compounds derived from this scaffold are the inhibition of Topoisomerase I and Cyclin-Dependent Kinase 8/19 (CDK8/19).[1]
Infectious Diseases: The quinoline core is a well-established pharmacophore in the discovery of antimicrobial agents.[2] Various derivatives have shown efficacy against a range of pathogenic microorganisms.[2]
Comparative Biological Activity Data
The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a benchmark for the anticipated potency of the target compound.
Anticancer Activity of Quinolone Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [1] |
| HeLa (Human Cervix Carcinoma) | 12.4 | [1] | |
| HT29 (Human Colon Carcinoma) | 8.9 | [1] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [1] |
| HeLa (Human Cervix Carcinoma) | >50 | [1] | |
| HT29 (Human Colon Carcinoma) | >50 | [1] | |
| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.2 | [1] |
| HeLa (Human Cervix Carcinoma) | 21.8 | [1] | |
| HT29 (Human Colon Carcinoma) | 18.5 | [1] | |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.8 | [1] |
| HeLa (Human Cervix Carcinoma) | 11.2 | [1] | |
| HT29 (Human Colon Carcinoma) | 10.4 | [1] |
CDK8/19 Inhibition by a Known Quinolone-Based Inhibitor
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Senexin C | CDK8 | 11 | Lanthascreen Eu Kinase Binding | [1] |
| CDK19 | 7 | Lanthascreen Eu Kinase Binding | [1] |
Antimicrobial Activity of Quinolone Derivatives
Gram-Positive Bacteria (MIC, µg/mL) [2]
| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | 0.031 - 0.063 | - | 0.125 | [2] |
| 7-bromoquinoline-5,8-dione sulfonamides | 0.80 - 1.00 (mg/mL) | - | - | [2] | |
| Other Quinolines | 6-amino-4-methyl-1H-quinoline-2-one deriv. | 3.12 - 50 | 3.12 - 50 | - | [2] |
| N-methylbenzoindolo[3,2-b]-quinoline | - | 2 | 4 | [2] |
Gram-Negative Bacteria (MIC, µg/mL) [2]
| Compound Class | Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | 2 | - | - | [2] |
| 7-bromoquinoline-5,8-dione sulfonamides | 0.80 - 1.00 (mg/mL) | - | Selective for K. Pneumoniae | [2] | |
| Quinoline-carbonitriles | Novel quinolone-3-carbonitrile derivatives | 100 | 100 | - | [2] |
| Other Quinolines | 6-amino-4-methyl-1H-quinoline-2-one deriv. | 3.12 - 50 | 3.12 - 50 | - | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially targeted by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of this compound and its derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2]
-
Preparation of Compound Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.
Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of a test compound to a kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled kinase tracer, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated to allow the components to reach binding equilibrium.
-
Fluorescence Measurement: The TR-FRET signal is measured. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.
-
IC50 Determination: The IC50 value is determined by plotting the FRET signal against the compound concentration.
Conclusion
While direct biological data for this compound remains to be fully elucidated, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The quinoline core, substituted with bromine and nitrile moieties, is a promising starting point for the development of novel inhibitors targeting key pathways in cancer and infectious diseases. The comparative data and experimental protocols outlined in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this and related compounds.
References
Validation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made STAT3 a compelling target for the development of novel anticancer therapeutics. While 6-Bromo-4-hydroxyquinoline-3-carbonitrile has been identified as a potential STAT3 inhibitor, publicly available quantitative data on its specific mechanism of action is limited. This guide, therefore, provides a comparative analysis of several well-characterized small molecule STAT3 inhibitors, offering insights into their mechanisms, experimental validation, and performance. This information can serve as a valuable resource for researchers interested in targeting the STAT3 signaling pathway.
The STAT3 Signaling Pathway and Points of Inhibition
The activation of STAT3 is a multi-step process that can be targeted by small molecule inhibitors at various stages. A simplified representation of this pathway and the primary mechanism of action for the compared inhibitors is the disruption of STAT3 dimerization.
Caption: Simplified STAT3 signaling pathway and point of intervention for dimerization inhibitors.
Comparative Analysis of STAT3 Inhibitors
The following tables summarize the quantitative data for several STAT3 inhibitors, providing a basis for comparison. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibition of STAT3 Activity
| Compound | Target Domain | Assay Type | IC50 | Reference |
| S3I-1757 | SH2 | Fluorescence Polarization | 13.5 ± 0.5 µM | [1] |
| Stattic | SH2 (Cysteine Alkylation) | STAT3-DNA Binding ELISA | 1.27 ± 0.38 µM | [2] |
| STX-0119 | SH2 | STAT3-dependent Luciferase Reporter | ~5 µM | [3] |
| Niclosamide | DNA-binding | STAT3-DNA Binding ELISA | 1.93 ± 0.70 µM | [2] |
Table 2: Cellular Activity of STAT3 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| S3I-1757 | MDA-MB-468 | MTT Assay | Inhibition of proliferation | Dose-dependent | [1] |
| Stattic | HeLa | MTT Assay | EC50 = 0.29 ± 0.09 µM | [2] | |
| STX-0119 | MDA-MB-468 | Western Blot | Reduced p-STAT3 (Tyr705) | Dose-dependent | [3] |
| Compound 6b | MCF-7 | MTT Assay | IC50 = 0.52 µM |
Experimental Protocols
Detailed methodologies are crucial for the validation of a compound's mechanism of action. Below are protocols for key experiments used to characterize STAT3 inhibitors.
Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
This assay is used to identify compounds that disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine peptide ligand.
Caption: Experimental workflow for the Fluorescence Polarization assay.
Protocol:
-
Reagents: Recombinant human STAT3 protein, fluorescein-labeled phosphotyrosine peptide (e.g., GpYLPQTV), assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), and test compound.
-
Procedure:
-
Add assay buffer, recombinant STAT3, and the test compound at various concentrations to a black microplate.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Add the fluorescently-labeled phosphopeptide to initiate the binding reaction.
-
Incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the bound fluorescent peptide, is calculated from the dose-response curve.[1]
Western Blot for Phospho-STAT3 (Tyr705)
This method is used to determine the effect of an inhibitor on the phosphorylation status of STAT3 in whole cells.
Caption: General workflow for Western Blot analysis of p-STAT3.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total STAT3) to determine the relative change in p-STAT3 levels.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a STAT3 inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Conclusion
The validation of a compound's mechanism of action is a cornerstone of drug discovery and development. For STAT3 inhibitors, a combination of in vitro biochemical assays and cell-based functional assays is essential to confirm their target engagement and cellular efficacy. While this compound is a compound of interest, further experimental data is required to definitively establish its mechanism and potency as a STAT3 inhibitor. The comparative data and protocols presented in this guide offer a framework for the evaluation of this and other potential STAT3-targeting therapeutic agents.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of monocarbonyl curcumin-BTP hybrids as STAT3 inhibitors for drug-sensitive and drug-resistant breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile: Cross-Validation of Predicted Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a quinoline derivative with potential therapeutic applications. Due to the limited direct experimental data available for this specific compound, this document focuses on cross-validating its predicted biological activities by comparing it with structurally similar quinoline analogues for which experimental data have been published. The guide covers potential anticancer and antimicrobial activities, outlines detailed experimental protocols for in vitro evaluation, and proposes a synthetic pathway.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known for its broad range of pharmacological activities, including antimicrobial and anticancer properties. The presence of a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 3-position suggests that this molecule could exhibit significant biological effects. The electron-withdrawing nature of the bromo and cyano groups, combined with the hydrogen-bonding capability of the hydroxyl group, may contribute to its interaction with biological targets.
Predicted Biological Activities and Comparative Analysis
While specific experimental data for this compound is not extensively documented, the known activities of its close analogues suggest significant potential, particularly in oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a core component of numerous anticancer agents. The cytotoxic effects of various brominated and hydroxylated quinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Comparative in vitro Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 12.4 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.9 µg/mL | - |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast Cancer) | 1.7 - 1.83 µg/mL | Doxorubicin |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 μg/mL | 5-Fluorouracil |
| 6,8-dibromo-5-nitroquinoline | C6, HT29, HeLa | 24.1 - 50.0 µM | 5-Fluorouracil |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[1]
The data from related compounds, particularly those with bromo- and hydroxy-substitutions, suggest that this compound could exhibit potent cytotoxic activity against various cancer cell lines. The presence of the carbonitrile group at the 3-position is also a feature in some Src kinase inhibitors, suggesting a potential mechanism of action.[2]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity of Quinoline Derivatives
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 |
| 9-bromo-indolizinoquinoline-5,12-dione | Escherichia coli | 2 |
| 6-bromoindolglyoxylamide derivatives | Staphylococcus aureus | Intrinsic Activity |
| 6-bromoindolglyoxylamide derivatives | Escherichia coli | Enhanced Activity |
| Substituted Quinolines | Gram-positive & Gram-negative bacteria | 62.50–250 |
The data on bromo-substituted quinolines indicate potential for both Gram-positive and Gram-negative antibacterial activity. The mechanism of action for many quinoline antimicrobials involves the inhibition of bacterial DNA gyrase.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer and antimicrobial properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. A common approach is the Gould-Jacobs reaction.
Caption: Proposed synthetic pathway for this compound.
In vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: General workflow for the in vitro MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
In vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Protocol Details:
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Potential Signaling Pathways
Based on the activities of related quinoline derivatives, this compound may exert its anticancer effects through various signaling pathways.
Caption: Potential signaling pathways targeted by quinoline derivatives.
Conclusion
While direct experimental validation for this compound is pending, a comparative analysis of its structural analogues strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The provided experimental protocols offer a standardized framework for the in vitro evaluation of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to assess its in vivo efficacy and safety profile.
References
A Comparative Spectroscopic Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile and its structural analogs. Due to the limited availability of direct experimental spectra for the primary compound, this guide leverages data from closely related quinoline derivatives to predict and interpret the spectral characteristics. This approach offers valuable insights into how different substituents on the quinoline framework influence its spectroscopic signature, a critical aspect for the identification, characterization, and development of novel therapeutic agents.
Introduction
Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The substitution pattern on the quinoline ring system significantly modulates their efficacy and mechanism of action. Understanding the spectroscopic nuances of these derivatives is paramount for structure elucidation, purity assessment, and tracking chemical transformations. This guide focuses on the analysis of this compound, a compound of interest in medicinal chemistry, and compares its expected spectroscopic features with those of its analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. The data for the primary compound and its direct halogenated analogs are largely predicted based on the analysis of structurally similar compounds, while experimental data for related derivatives are included for comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | H-2 | H-5 | H-7 | H-8 | OH/NH |
| This compound (Predicted) | ~8.7 | ~8.2 (d) | ~7.9 (dd) | ~7.7 (d) | ~12.0 (br s) |
| 4-Hydroxyquinoline [1] | 7.97 (d) | 8.17 (d) | 7.68 (t) | 7.36 (t) | 11.91 (br s) |
| 6-Bromoquinoline [2][3][4] | 8.90 (dd) | 8.08 (d) | 7.72 (dd) | 8.00 (d) | - |
| Analogs with other substituents | - | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C≡N |
| This compound (Predicted) | ~145 | ~95 | ~175 | ~140 | ~128 | ~118 | ~135 | ~125 | ~123 | ~115 |
| 6-Bromoquinoline [2][5] | ~151.2 | ~121.8 | ~136.0 | ~147.9 | ~130.3 | ~120.7 | ~132.8 | ~129.0 | ~128.5 | - |
| Analogs with other substituents | - | - | - | - | - | - | - | - | - | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H / N-H Stretch | C≡N Stretch | C=O Stretch | C=C Aromatic Stretch | C-Br Stretch |
| This compound (Predicted) | 3400-3200 (broad) | ~2230 | ~1660 | 1600-1450 | ~600-500 |
| 8-Hydroxyquinoline [6] | ~3160 | - | - | 1600-1400 | - |
| Pyrano[3,2-c]quinoline-3-carbonitrile derivative [7] | - | 2226 | 1669 | - | - |
| 7-bromo-6-chloro-quinazolinone derivative [8] | 3300 | - | 1638 | - | 576 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Predicted/Observed) | Key Fragments (Predicted) |
| This compound | C₁₀H₅BrN₂O | 263.96 | 264.97 / 266.97 (Br isotopes) | Loss of CO, HCN |
| 6-bromo-4-hydroxy-8-methylquinoline-3-carbonitrile [7][9] | C₁₁H₇BrN₂O | 275.09 | 276.09 / 278.09 (Br isotopes) | - |
| 6-Bromoquinoline [3] | C₉H₆BrN | 208.06 | 208.97 / 210.97 (Br isotopes) | - |
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| This compound (Predicted) | Methanol | ~280, ~330 |
| Quinoline derivatives [10] | Various | 300-400 |
| Quinoline-7-carboxaldehyde | - | 200-400 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method for solids):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C≡N, C=O).
-
Compare the spectrum with those of known analogs to identify shifts in absorption frequencies, which can indicate changes in the chemical environment of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation patterns.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
-
Infuse the sample solution directly into the ESI source.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3-5 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern, which is particularly important for bromine-containing compounds due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the pure solvent as a blank to correct for solvent absorption.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Correlate the absorption bands with the electronic transitions (e.g., π→π, n→π) within the chromophore.
Visualization of a Potential Mechanism of Action
Many quinoline derivatives exhibit anticancer activity by acting as DNA intercalators and topoisomerase inhibitors. The following diagram illustrates a simplified, general signaling pathway for this mechanism of action.
Caption: General mechanism of quinoline anticancer agents.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. By combining predictive analysis with experimental data from related compounds, researchers can gain a deeper understanding of the structure-property relationships within this important class of molecules.
References
- 1. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 6-bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (C11H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Benchmarking 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. This guide focuses on 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a derivative that combines several key pharmacophoric features. The presence of a bromine atom at the C6 position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[3] The 4-hydroxyquinoline core is a known privileged structure, while the 3-carbonitrile group can act as a hydrogen bond acceptor or participate in other crucial interactions with biological targets.
Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide provides a comparative analysis based on structurally related bromo-substituted and carbonitrile-substituted quinoline derivatives. This approach allows for an informed projection of its potential biological profile and provides a framework for its future evaluation.
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the calculated properties for this compound and a closely related analog, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
| Property | This compound (Predicted) | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid[4] |
| Molecular Formula | C₁₀H₅BrN₂O | C₁₀H₆BrNO₃ |
| Molecular Weight | 249.07 g/mol | 268.06 g/mol |
| XLogP3 | ~2.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
Comparative Biological Activity
The quinoline nucleus is a versatile scaffold known to exhibit a broad spectrum of biological activities. The following sections present experimental data for quinoline derivatives structurally similar to this compound, providing a benchmark for its potential anticancer and antimicrobial efficacy.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2] The data below summarizes the in vitro cytotoxic activity of various bromo- and carbonitrile-substituted quinolines against several human cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile | Src-transformed fibroblasts | 1.3 | [5] |
| 4,6,7-substituted quinoline (analogue of cabozantinib) | Leukaemia, CNS, and breast cancer cell lines | Potent activity reported | [6] |
| Modified 4-hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon) | Promising IC₅₀ value reported | [7][8] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 (µg/mL) | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 12.4 (µg/mL) | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.9 (µg/mL) | [1] |
| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.2 (µg/mL) | [1] |
Antimicrobial Activity
Quinolone derivatives are well-known for their antibacterial properties, which are often mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) of various bromoquinoline derivatives against selected bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [9] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [9] |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | [9] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity reported | [10] |
| 6-bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus | Intrinsic antimicrobial activity reported | [11] |
Key Experimental Protocols
To ensure objective and reproducible benchmarking, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of novel chemical entities.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to 0.5 mg/mL in serum-free medium) to each well and incubate for an additional 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17]
-
Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the assay wells.[16][18]
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.[16]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Kinase Inhibition Assay (General Protocol)
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases.[5] The following is a general protocol for an in vitro kinase inhibition assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase enzyme, a specific substrate (e.g., a peptide), and a suitable buffer in a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-compound control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate), fluorescence-based assays, or antibody-based methods (e.g., ELISA) to detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-compound control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the kinase activity.
Visualizing Mechanisms and Workflows
To further elucidate the context in which this compound and its analogs may function, the following diagrams illustrate a key signaling pathway often targeted by anticancer quinolines and a standard workflow for in vitro anticancer drug screening.
Caption: PI3K/Akt signaling pathway, a common target for quinoline-based anticancer agents.
Caption: A generalized workflow for in vitro anticancer drug screening.
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active agent. The presence of the 6-bromo substituent has been associated with enhanced cytotoxic effects in related quinolinone series, and the quinoline-3-carbonitrile moiety is present in potent kinase inhibitors.[2][5] Based on the available evidence, it is plausible that this compound will exhibit significant anticancer and/or antimicrobial properties.
The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Further investigation, beginning with the synthesis and in vitro screening as outlined, is warranted to fully elucidate the therapeutic potential of this compound and to determine its specific mechanisms of action. This foundational work will be critical in establishing its position relative to other quinoline derivatives in the landscape of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mediresonline.org [mediresonline.org]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. actascientific.com [actascientific.com]
The Efficacy of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: An In Vivo and In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vivo and in vitro efficacy of 6-Bromo-4-hydroxyquinoline-3-carbonitrile against established STAT3 inhibitors. Due to limited direct experimental data on this compound, this guide utilizes data from structurally similar 6-bromo-quinoline and quinazolinone derivatives to provide a contextual comparison.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide compares the efficacy of this compound and its analogs with well-characterized STAT3 inhibitors: Stattic, S3I-201, and BP-1-102.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of the compounds, focusing on their STAT3 inhibition and cytotoxic effects on various cancer cell lines.
Table 1: STAT3 Inhibition
| Compound | Assay Type | Target | IC50 | Reference(s) |
| Stattic | Cell-free | STAT3 activation/dimerization | 5.1 µM | [1] |
| S3I-201 | Cell-free | STAT3 DNA-binding | 86 µM | [2][3] |
| BP-1-102 | Cell-free | STAT3 DNA-binding | 6.8 µM | [4][5] |
| 6-Bromo-quinazoline derivative | STAT3 Enzyme Inhibition | STAT3 | 1.291 ± 0.055 µM | [6] |
Note: Data for 6-Bromo-quinazoline derivative is used as a proxy for this compound.
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference(s) |
| Stattic | UM-SCC-17B | Head and Neck | 2.562 ± 0.409 µM | [7] |
| OSC-19 | Head and Neck | 3.481 ± 0.953 µM | [7] | |
| Cal33 | Head and Neck | 2.282 ± 0.423 µM | [7] | |
| UM-SCC-22B | Head and Neck | 2.648 ± 0.542 µM | [7] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 µM | [8] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 µM | [8] | |
| S3I-201 | MDA-MB-435 | Breast | ~100 µM | [3] |
| MDA-MB-453 | Breast | ~100 µM | [3] | |
| MDA-MB-231 | Breast | ~100 µM | [3] | |
| BP-1-102 | AGS | Gastric | ~6 µM (effective concentration) | [9] |
| 6-Bromo-5-nitroquinoline | C6 | Rat Glioblastoma | >10 µg/mL | [10] |
| HeLa | Human Cervical Cancer | >10 µg/mL | [10] | |
| HT29 | Human Adenocarcinoma | >10 µg/mL | [10] | |
| 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | Breast | 1.7 µg/mL | [11] |
Note: Data for 6-Bromo-5-nitroquinoline and 6,8-dibromo-4(3H)quinazolinone derivative are used as proxies for this compound.
Comparative In Vivo Efficacy
The in vivo antitumor activity of these compounds has been evaluated in various animal models.
Table 3: In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Type | Dosage | Antitumor Effect | Reference(s) |
| Stattic | Murine orthotopic xenograft | Head and Neck | Not specified | Reduced tumor growth and enhanced radiosensitivity. | [7] |
| Xenograft mouse model | T-cell Acute Lymphoblastic Leukemia | 30 mg/kg | Markedly inhibited tumor growth. | [8] | |
| S3I-201 | Mouse models with human breast tumor xenografts | Breast | 5 mg/kg, i.v. every 2 or 3 days | Induced human breast tumor regression. | [2][3] |
| BP-1-102 | Human breast and lung tumor xenografts | Breast, Lung | Not specified | Inhibited tumor growth. | [4] |
| N-mustard–quinoline conjugate | Nude mice bearing human breast carcinoma MX-1 xenograft | Breast | Not specified | Complete tumor remission. | [12] |
Note: Data for N-mustard–quinoline conjugate is used as a proxy for this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice or NSG mice), typically 6-8 weeks old.
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Administration:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests.
-
Evaluate any signs of toxicity based on body weight changes and clinical observations.
-
Disclaimer: The information provided for this compound is based on data from structurally related compounds and should be interpreted with caution. Further direct experimental validation is required to confirm its specific in vivo and in vitro efficacy.
References
- 1. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - 6-bromo-4-hydroxyquinoline (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 10. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving In Vivo Tumor Accumulation and Efficacy of Platinum Antitumor Agents by Electronic Tuning of the Kinetic Lability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-hydroxyquinoline-3-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-4-hydroxyquinoline-3-carbonitrile derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to accelerate the discovery of novel therapeutic agents.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The 4-hydroxyquinoline-3-carbonitrile core, in particular, has emerged as a promising framework for the development of potent enzyme inhibitors, especially targeting protein kinases involved in cancer signaling pathways.[3] The strategic placement of a bromine atom at the 6-position and a nitrile group at the 3-position significantly influences the molecule's electronic and steric properties, offering a versatile platform for SAR studies.
This guide synthesizes findings from various studies on closely related quinoline and quinazoline derivatives to extrapolate the likely SAR for the this compound scaffold. The primary focus is on their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[4][5]
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various quinoline and quinazoline derivatives against key protein kinases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. While direct data for a wide range of this compound derivatives is limited, the presented analogs provide crucial insights into the structural requirements for potent kinase inhibition.
| Compound ID | Core Scaffold | R1 (at C4-anilino) | R2 (at C6/C7) | Target Kinase | IC50 (nM) | Reference |
| 1a | 4-Anilino-3-quinolinecarbonitrile | 2,4-dichloro | 6,7-dimethoxy | Src | 30 | [6] |
| 1c | 4-Anilino-3-quinolinecarbonitrile | 2,4-dichloro-5-methoxy | 6,7-dimethoxy | Src | - | [6] |
| 2c | 4-Anilino-3-quinolinecarbonitrile | 2,4-dichloro-5-methoxy | 7-(3-(morpholin-4-yl)propoxy) | Src | - | [6] |
| 25 | 4-Anilino-3-quinolinecarbonitrile | - | 7-(3-morpholinopropoxy) | Src | 3.8 | [7] |
| 31a | 4-Anilino-3-quinolinecarbonitrile | - | 7-(3-(4-methylpiperazinyl)propoxy) | Src | 1.2 | [6] |
| PD-153035 | 4-Anilinoquinazoline | 3-bromo | 6,7-dimethoxy | EGFR | Potent | [3] |
| EKB-569 | 4-Anilino-3-quinolinecarbonitrile | - | - | EGFR | - | [3] |
| Compound 7 | Quinazoline | - | - | EGFR | 60.1 | [5] |
| Compound 13 | Quinazoline | - | - | EGFRwt | 5.06 | [5] |
| 45a | Quinazoline | - | - | EGFR | 130 | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the analysis of the compounds listed above and related literature, several key SAR trends can be identified for the 4-hydroxyquinoline-3-carbonitrile scaffold:
-
The 4-Anilino Moiety is Crucial: The presence of a substituted aniline group at the C4 position is a recurring feature in potent kinase inhibitors of this class. The nature and position of substituents on this aniline ring significantly impact potency and selectivity.[3][6][7]
-
Electron-Withdrawing Groups at C3 Enhance Activity: The carbonitrile group at the C3 position is considered vital for optimal activity, likely through its electron-withdrawing nature.[7]
-
Substitutions at C6 and C7 Modulate Potency and Solubility: Alkoxy groups, particularly at the C6 and C7 positions, are important for activity.[7] Replacing a methoxy group with longer, more soluble chains containing basic moieties like morpholine or methylpiperazine can significantly increase both enzymatic and cellular activity.[6][7]
-
Halogenation Influences Potency: The presence of halogens, such as bromine on the quinoline ring (as in the target scaffold) or on the C4-anilino group, often contributes to enhanced inhibitory potency.[3]
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 96-well plate, add the kinase, the appropriate substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the amount of product formed using a suitable detection method. The signal is inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing the Path to Discovery
The following diagrams illustrate key concepts in the SAR study of this compound derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for this compound derivatives.
Caption: Logical relationship between key structural modifications and the biological activity of the quinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 6-Bromo-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for ascertaining the purity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data for analogous compounds, and employs visualizations to clarify workflows and analytical principles.
Introduction to Purity Analysis
Ensuring the purity of a synthesized compound like this compound is critical as impurities can significantly impact its biological activity, toxicity, and stability. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC) as a primary method, alongside Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification. Furthermore, alternative techniques such as Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) will be discussed as orthogonal methods for purity verification.
Primary and Orthogonal Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques, complemented by thermal analysis, provides a robust framework for purity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A reversed-phase HPLC method is typically suitable for quinoline derivatives.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Analytical Technique | Principle | Advantages | Disadvantages | Application for this compound |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, widely available. | Requires a chromophore, may require reference standards for impurity identification. | Primary method for purity assessment and quantification of impurities. |
| LC-MS | HPLC separation followed by mass analysis. | High sensitivity and selectivity, provides molecular weight information. | Matrix effects can suppress ionization, quantification can be complex. | Identification of impurities and degradation products. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity than MS, complex spectra for mixtures. | Structural confirmation of the main component and identification of structurally related impurities. |
| FTIR | Vibrational transitions of molecular bonds. | Fast, non-destructive, provides functional group information. | Not suitable for quantification of impurities, limited information for complex mixtures. | Confirmation of functional groups and comparison to a reference standard. |
| DSC | Measurement of heat flow as a function of temperature. | Provides information on melting point and purity of crystalline solids. | Only applicable to crystalline solids, not suitable for amorphous materials or compounds that decompose on melting. | Orthogonal method for purity assessment of the crystalline final product.[1][2][3] |
| qNMR | Integration of NMR signals relative to a certified internal standard. | Absolute quantification without a specific reference standard of the analyte, provides structural information.[4][5][6][7] | Requires a certified internal standard, longer relaxation delays needed for accurate quantification. | An orthogonal and absolute method for purity determination.[4][5][6][7] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization. Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods used for similar quinolinone derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol or a suitable solvent. Filter through a 0.45 µm syringe filter before injection.
Table 2: Hypothetical HPLC Data for Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | Starting Material (e.g., 4-bromoaniline) |
| 2 | 15.2 | 98.5 | This compound |
| 3 | 18.1 | 0.7 | By-product 1 |
| 4 | 20.5 | 0.3 | By-product 2 |
| Total | 100.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive and negative modes to detect a wider range of impurities.
-
Scan Range: m/z 100-500.
-
Data Analysis: The molecular weight of the main peak should correspond to that of this compound (C₁₀H₅BrN₂O, Exact Mass: 247.96 g/mol ). The mass-to-charge ratios of minor peaks can be used to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Based on data for structurally similar compounds)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-2 | ~8.5 | ~140 |
| H-5 | ~8.2 | ~125 |
| H-7 | ~7.9 | ~130 |
| H-8 | ~7.8 | ~128 |
| OH | ~12.0 (broad) | - |
| C-2 | - | ~140 |
| C-3 | - | ~95 |
| C-4 | - | ~175 |
| C-4a | - | ~140 |
| C-5 | - | ~125 |
| C-6 | - | ~120 |
| C-7 | - | ~130 |
| C-8 | - | ~128 |
| C-8a | - | ~148 |
| CN | - | ~118 |
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Data Analysis: Look for characteristic absorption bands:
-
~3400 cm⁻¹ (O-H stretch)
-
~2220 cm⁻¹ (C≡N stretch)
-
~1650 cm⁻¹ (C=O stretch)
-
Aromatic C-H and C=C stretches in the 1600-1400 cm⁻¹ region.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and seal it.
-
Heating Rate: A slow heating rate, typically 1-10 °C/min, is used.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. A sharp melting peak indicates high purity.[1][2][3]
Quantitative NMR (qNMR) Protocol
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent.
-
Acquisition Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC serves as a robust primary method for quantitative purity assessment, while LC-MS is invaluable for the identification of potential impurities. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation. For a comprehensive and orthogonal verification of purity, techniques like qNMR and DSC are highly recommended, particularly in a regulatory environment.[1][2][3][4][5][7] The selection of the most appropriate methods will depend on the specific requirements of the research or development phase. By employing a combination of these techniques, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring the quality and reliability of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thermalsupport.com [thermalsupport.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile and its Analogs in Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Substituted Quinolines
The reproducibility of scientific experiments is a cornerstone of research and development. In the context of drug discovery, understanding the consistent performance of a chemical entity is paramount. This guide provides a comparative analysis of experimental data related to 6-Bromo-4-hydroxyquinoline-3-carbonitrile and its structural analogs, with a focus on anticancer and antimicrobial activities. While direct reproducibility studies on this compound are not extensively documented in publicly available literature, this guide synthesizes existing data from related quinoline derivatives to provide a framework for evaluating their potential therapeutic efficacy and to aid in the design of reproducible experimental protocols.
Anticancer Activity: A Comparative Overview
Quinoline derivatives have emerged as a significant class of compounds in oncology research, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2] The introduction of various substituents on the quinoline scaffold allows for the modulation of their biological activity.[3] The following tables summarize the in vitro anticancer activity of several substituted quinoline derivatives, providing a comparative landscape for researchers.
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Quinoline Derivatives
| Compound Class | Derivative | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | HeLa (Cervical) | Reference |
| 4-Hydroxyquinolone Analogues | Compound 3g | ~10 | ~20 | ~15 | ~25 | - | [4] |
| 2-Arylquinolines | 2-Phenylquinoline (Compound 13) | - | - | - | - | 8.3 | [5] |
| 2-(3,4-methylenedioxyphenyl)quinoline (Comp. 12) | - | - | 31.37 | - | - | [5] | |
| 2-(3,4-methylenedioxyphenyl)quinoline (Comp. 11) | - | - | 34.34 | - | - | [5] | |
| Quinazolinone Derivatives | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) | - | 2.14 | - | - | - | [6] |
| CA-4 Analogs with Quinoline | Compound 50 | - | - | - | - | ~0.012 | [7] |
| Compound 65 | 0.02-0.04 | - | - | 0.02-0.04 | 0.02-0.04 | [7] | |
| Compound 58 | - | - | - | 1.05 | - | [7] | |
| Pyrazolo[4,3-f]quinolines | Novel Series | - | - | - | - | - | [8] |
Note: IC50 values are approximate as extracted from graphical data in the source. The specific structure of "Compound 3g" is detailed in the cited reference.
Antimicrobial Activity: A Comparative Overview
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[9] The antibacterial and antifungal potential of various quinoline derivatives are summarized below, quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
| Compound Class | Derivative | S. aureus | E. coli | C. albicans | Reference |
| Quinoline-3-carbonitrile | Derivative C | - | 4 | - | [10] |
| Quinoline Benzodioxole | Derivative B | 3.125 | 3.125 | - | [10] |
| 7-Methoxyquinoline Sulfonamides | Compound 3l | - | 7.812 | 31.125 | [10] |
| 6-Bromoindolglyoxylamides | Polyamine 3 | Potent | Potent | - | [11] |
| N-methylbenzoindolo[3,2-b]quinoline | Compound 8 | - | - | - | [12] |
| 9-bromoindolizinoquinoline-5,12-dione | - | 0.031-0.063 | - | - | [9] |
Note: "Potent" indicates significant activity was reported without a specific MIC value in the abstract. For detailed MIC values, please refer to the cited literature.
Potential Mechanisms of Action: Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with key cellular signaling pathways. Two prominent mechanisms include the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the inhibition of Topoisomerase I, an enzyme essential for DNA replication.[2][13][14]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of Topoisomerase I and induction of apoptosis.
Experimental Protocols for Reproducibility
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key assays used in the evaluation of the anticancer and antimicrobial activities of quinoline derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for 48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Inoculum Preparation: Culture bacterial or fungal strains on appropriate agar plates. Transfer a few colonies to a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.[9]
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.[9]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Caption: A generalized experimental workflow for screening quinoline derivatives.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 6-Bromo-4-hydroxyquinoline-3-carbonitrile
Disclaimer: This document provides guidance on the disposal of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. All procedures must be conducted in strict accordance with local, state, and federal regulations. Laboratory personnel must be fully trained in handling hazardous materials and wear appropriate Personal Protective Equipment (PPE).
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is crucial to understand the hazards associated with this compound. Although specific toxicity data is limited, its structure as a halogenated aromatic nitrile suggests potential hazards.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. If handling the powder outside of a fume hood, a respirator may be necessary to avoid dust formation and inhalation.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Spill Response: In case of a spill, avoid generating dust.[1][2] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2][3] Prevent the chemical from entering drains or waterways.[2][4]
Primary Disposal Method: Off-Site Licensed Incineration
The recommended and most secure method for disposing of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[4][5] This compound is a halogenated organic substance, requiring specific incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts.
Operational Plan:
-
Waste Segregation: Do not mix this compound with non-halogenated chemical waste. It should be collected in a dedicated "Halogenated Organic Waste" container.[6]
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container for waste accumulation. The container must be in good condition.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full chemical name: "Waste this compound".[6] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a licensed chemical waste contractor.
Alternative Disposal Method: Laboratory-Scale Chemical Degradation
For small quantities, chemical degradation may be an alternative to off-site incineration, provided your facility is equipped for such procedures and it is permitted by your institutional policies. The following protocol is based on the Fenton's reagent method, an advanced oxidation process known to degrade halogenated aromatic compounds.[1][8] This process uses hydroxyl radicals (•OH) to break down the organic molecule.
Experimental Protocol: Fenton's Reagent Degradation
Warning: This procedure involves strong oxidizers and should only be performed by trained personnel in a chemical fume hood.
Materials:
-
This compound waste
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sulfuric acid (H₂SO₄, dilute)
-
Sodium hydroxide (NaOH, for final neutralization)
-
Stir plate and stir bar
-
Large beaker (at least 10x the volume of the reaction mixture)
-
pH meter or pH paper
Procedure:
-
Preparation: For every 1 gram of the quinoline waste, prepare a solution in a suitable volume of water (e.g., 100 mL). This may require co-solvents if solubility is low; however, water is the preferred medium. Place the solution in the large beaker on a stir plate within a fume hood.
-
pH Adjustment: Slowly add dilute sulfuric acid to the solution while stirring to adjust the pH to approximately 3.0 - 3.5.[7] This pH range is optimal for the Fenton reaction.
-
Catalyst Addition: Add ferrous sulfate as the catalyst. A common starting point is a molar ratio of Fe²⁺ to the organic compound of 1:10 to 1:20.
-
Oxidizer Addition: While stirring vigorously, slowly and carefully add 30% hydrogen peroxide to the mixture. The reaction is exothermic. Add the H₂O₂ in small portions to control the temperature. A typical molar ratio of H₂O₂ to the organic compound is between 5:1 and 30:1.[1]
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 2-24 hours) until the reaction is complete. The disappearance of the parent compound can be monitored by an appropriate analytical technique (e.g., TLC, HPLC) if necessary.
-
Neutralization: Once the degradation is complete, neutralize the solution by slowly adding a base, such as sodium hydroxide, until the pH is between 6.0 and 8.0. This will precipitate the iron as iron(III) hydroxide (Fe(OH)₃).
-
Final Disposal: Allow the iron hydroxide precipitate to settle. Decant the supernatant liquid and dispose of it down the drain with copious amounts of water, provided it meets local sewer disposal regulations. The remaining iron sludge should be collected as non-hazardous solid waste or as specified by your institution's EH&S office.
Data Summary for Disposal Procedures
The following table summarizes key quantitative parameters for the described disposal methods.
| Parameter | Off-Site Incineration | Laboratory-Scale Fenton's Degradation |
| Required Temperature | > 1100 °C[2][3][4] | Ambient Room Temperature |
| Required Residence Time | > 2 seconds[2][4] | 2 - 24 hours |
| Optimal pH | N/A | 3.0 - 3.5[7] |
| Key Reagents | N/A | FeSO₄·7H₂O, H₂O₂ (30%) |
| Reagent Molar Ratio (Reagent:Waste) | N/A | H₂O₂:Waste ≈ 5:1 to 30:1[1] |
| Primary Output | CO₂, H₂O, HBr, NOx | Degraded organic fragments, Fe(OH)₃ sludge |
| Secondary Treatment | Flue gas scrubbing[2][4] | Neutralization, Precipitation |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 3. basel.int [basel.int]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Fenton’s Reaction for Removal of Organic Matter from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 6-Bromo-4-hydroxyquinoline-3-carbonitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-4-hydroxyquinoline-3-carbonitrile. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemically resistant gloves | Nitrile or butyl rubber, powder-free. Double gloving is recommended.[1] | Prevents skin contact and absorption.[2] Double gloving provides an extra layer of protection, and the outer glove can be removed inside a containment hood to prevent spreading contamination.[1] |
| Eye Protection | Safety goggles and face shield | Tight-sealing chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles.[3] |
| Body Protection | Laboratory coat or gown | Long-sleeved, chemically resistant, and disposable. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If dust formation is likely, a respirator with a particulate filter (e.g., N95) is required.[4] | Prevents inhalation of the compound, which may cause respiratory irritation.[5] |
| Foot Protection | Closed-toe shoes | Chemically resistant boots may be necessary for spill cleanup.[6] | Protects feet from spills. |
II. Step-by-Step Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
A. Preparation:
-
Ventilation: Ensure a chemical fume hood is operational and certified. All handling of the solid compound should occur within the fume hood to minimize inhalation exposure.[2][7]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
Gather Materials: Assemble all necessary PPE and ensure it is in good condition.[8] Prepare all required equipment (e.g., spatulas, weighing paper, glassware) and reagents before commencing work.
B. Handling:
-
Containment: Conduct all manipulations of this compound within a certified chemical fume hood.[8]
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[2][5][7] Use appropriate tools for transferring the solid.
-
Container Management: Keep the container tightly closed when not in use.[2][5]
C. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Waste Classification: This compound is a halogenated organic compound.[9] All waste, including contaminated PPE and disposable equipment, must be collected in a designated and properly labeled "Halogenated Organic Waste" container.[9]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or aqueous waste.[9]
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[9] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[9] |
| Aqueous Waste | Dilute acid/base solutions | Designated, labeled, and sealed container for aqueous waste.[9] |
B. Disposal Procedure:
-
Container Selection: Use a chemically resistant container with a secure, leak-proof lid. Clearly label the container as "Halogenated Organic Waste" and list this compound as a component.[9]
-
Waste Transfer: Carefully transfer the waste material into the designated container, avoiding spills. Do not overfill the container (a general guideline is not to exceed 80% capacity).[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[9]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[8][9] Adhere to all local, state, and federal regulations.
IV. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Handling this compound
References
- 1. pppmag.com [pppmag.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aksci.com [aksci.com]
- 6. quora.com [quora.com]
- 7. 3-Quinolinecarbonitrile, 6-broMo-4-hydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
